molecular formula C16H23NO2 B299479 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Cat. No.: B299479
M. Wt: 261.36 g/mol
InChI Key: KMPNLIOHBXIYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-phenoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclohexyl-N-(2-phenoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-(2-phenoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C16H23NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18)

InChI Key

KMPNLIOHBXIYLH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

2-cyclohexyl-N-(2-phenoxyethyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architectures, and Pharmacophore Analysis

Part 1: Executive Summary & Structural Logic

2-cyclohexyl-N-(2-phenoxyethyl)acetamide represents a distinct chemical entity often utilized in High-Throughput Screening (HTS) libraries and Fragment-Based Drug Discovery (FBDD). It serves as a lipophilic amide scaffold, structurally bridging a saturated alicyclic domain (cyclohexyl) with an aromatic ether moiety (phenoxyethyl) via a flexible acetamide linker.

This molecular architecture is significant in medicinal chemistry because it combines three critical pharmacophoric features:

  • The Cyclohexyl Tail: A bulky, lipophilic group often used to fill hydrophobic pockets in receptors (e.g., GPCRs, TRP channels).

  • The Acetamide Core: A stable hydrogen-bond donor/acceptor motif that mimics peptide bonds, crucial for backbone alignment in protein binding sites.

  • The Phenoxyethyl Arm: A flexible aromatic tether frequently observed in sodium channel blockers, local anesthetics, and sigma receptor ligands.

This guide provides a definitive technical profile of the compound, detailing its synthesis, physicochemical properties, and analytical characterization.

Part 2: Physicochemical Properties (In Silico & Empirical)

The following data is derived from structural analysis and standard structure-activity relationship (SAR) algorithms. These parameters dictate the compound's "drug-likeness" and suitability for oral bioavailability (Lipinski’s Rule of 5).

Table 1: Molecular Descriptors and Properties
PropertyValue / DescriptorSignificance
IUPAC Name

-(2-phenoxyethyl)-2-cyclohexylacetamide
Official nomenclature
Molecular Formula

Elemental composition
Molecular Weight 261.36 g/mol Fragment-sized (<300 Da), ideal for lead optimization
LogP (Predicted) 3.2 – 3.6Highly lipophilic; suggests good membrane permeability
TPSA ~38.3 ŲTopological Polar Surface Area; predicts high BBB penetration
H-Bond Donors 1 (Amide NH)Critical for receptor anchoring
H-Bond Acceptors 2 (Amide O, Ether O)Interaction points for histidine/serine residues
Rotatable Bonds 6High flexibility; implies entropic penalty upon binding
Solubility Low (Water), High (DCM, DMSO, EtOH)Requires organic co-solvents for biological assays
Part 3: Synthetic Methodologies

To ensure high purity and yield, two primary synthetic routes are recommended. The Acid Chloride Method is preferred for scale-up due to its atom economy and ease of purification, while the Coupling Agent Method is suitable for parallel synthesis libraries.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially available precursors:

  • Nucleophile: 2-Phenoxyethylamine (CAS: 1758-46-9)

  • Electrophile: 2-Cyclohexylacetyl chloride (derived from 2-cyclohexylacetic acid, CAS: 5292-43-3)

Protocol A: Acid Chloride Synthesis (Standard Scale-Up)

Rationale: This method avoids the formation of urea byproducts common with carbodiimide couplings.

Reagents:

  • 2-Cyclohexylacetyl chloride (1.0 eq)

  • 2-Phenoxyethylamine (1.0 eq)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq) - Scavenger base
    
  • Dichloromethane (DCM) (anhydrous) - Solvent

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add 2-phenoxyethylamine (10 mmol) and 
    
    
    
    (12 mmol) to DCM (30 mL).
  • Cooling: Submerge the RBF in an ice-water bath (0°C). The reaction is exothermic; cooling prevents side reactions.

  • Addition: Add 2-cyclohexylacetyl chloride (10 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1][2]

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat.[3]

      
       (removes unreacted acid/hydrolyzed acid chloride).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification decision tree.

SynthesisWorkflow Start Start: Precursor Selection Reactants 2-Cyclohexylacetyl Chloride + 2-Phenoxyethylamine Start->Reactants Condition Conditions: DCM, Et3N, 0°C to RT, 4h Reactants->Condition Check TLC Check (Is SM consumed?) Condition->Check Check->Condition No (Stir longer) Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Check->Workup Yes Isolate Concentrate & Crystallize Workup->Isolate Final Target: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Isolate->Final

Caption: Figure 1. Standard operating procedure for the synthesis of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide via acid chloride coupling.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. These predictions serve as the "Answer Key" for the experimentalist.

1. Proton NMR (

NMR, 400 MHz,

)
  • 
     7.25 – 6.90 (m, 5H):  Aromatic protons (Phenoxy group). Look for the characteristic 2:2:1 splitting pattern if resolution allows.
    
  • 
     6.10 (br s, 1H):  Amide NH. Broad singlet, exchangeable with 
    
    
    
    .
  • 
     4.05 (t, 2H): 
    
    
    
    protons. Deshielded by the oxygen atom.
  • 
     3.65 (q, 2H): 
    
    
    
    protons. Coupled to the adjacent methylene and NH.
  • 
     2.05 (d, 2H): 
    
    
    
    (Alpha-methylene). Doublet due to coupling with the cyclohexyl methine.
  • 
     1.80 – 0.90 (m, 11H):  Cyclohexyl protons. A complex envelope of multiplets (equatorial/axial).
    
2. Infrared Spectroscopy (IR)[4][5]
  • 3300 cm⁻¹: N-H stretch (Medium, sharp).

  • 1640–1650 cm⁻¹: C=O stretch (Amide I band, Strong).

  • 1540 cm⁻¹: N-H bend (Amide II band).

  • 1240 cm⁻¹: C-O-C stretch (Aryl alkyl ether, Strong).

Part 5: Biological Context & Pharmacophore Mapping

While 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is not a marketed drug, its structure maps to several bioactive classes. Researchers using this scaffold should be aware of potential off-target activities or therapeutic applications.

1. Sodium Channel Blockade (Local Anesthetic Motif)

The structure mimics the Lidocaine/Procaine pharmacophore: a lipophilic tail (cyclohexyl) connected to an intermediate chain (acetamide) and a hydrophilic/polar head (phenoxyethyl).

  • Mechanism: The phenoxyethyl group can interact with the voltage-gated sodium channel pore, while the cyclohexyl group anchors in the lipid bilayer.

  • Reference: Phenoxyacetamide derivatives have been extensively studied for anticonvulsant activity via sodium channel modulation [1].

2. Cytotoxicity & Apoptosis

Recent studies on phenoxyacetamide derivatives indicate potential anti-proliferative activity against cancer cell lines (e.g., HepG2, MCF-7) [2]. The mechanism often involves:

  • Induction of apoptosis via Bcl-2 downregulation.

  • Inhibition of MMP-2/9 (Matrix Metalloproteinases), reducing metastatic potential.[6]

3. Sigma-1 Receptor Ligands

The


-substituted acetamide linker with a hydrophobic flank is a classic feature of Sigma-1 receptor ligands, which are neuroprotective and analgesic. The cyclohexyl group provides the necessary bulk for the primary hydrophobic binding pocket.
Visualization: Pharmacophore Interaction Map

Pharmacophore Mol 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Cyclohexyl Cyclohexyl Group (Lipophilic Domain) Mol->Cyclohexyl Amide Acetamide Linker (H-Bond Donor/Acceptor) Mol->Amide Phenoxy Phenoxyethyl Group (Aromatic/Polar) Mol->Phenoxy Target1 Target: Na+ Channels (Hydrophobic Pore Block) Cyclohexyl->Target1 Membrane Anchor Target2 Target: Sigma-1 Receptor (Neuroprotection) Cyclohexyl->Target2 Hydrophobic Pocket Amide->Target2 H-Bonding Phenoxy->Target1 Pore Interaction

Caption: Figure 2. Pharmacophore mapping of the molecule against potential biological targets based on structural homology.

Part 6: References
  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: N-Cyclohexyl-2-phenylacetamide (Structural Analog).[2][8] Retrieved from [Link]

Sources

A Pharmacological and Preclinical Development Framework for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: As of February 2026, a thorough review of published scientific literature reveals no specific pharmacological, pharmacokinetic, or toxicological data for the compound 2-cyclohexyl-N-(2-phenoxyethyl)acetamide . This technical guide, therefore, serves as a prospective framework for its initial investigation. It is designed for researchers, scientists, and drug development professionals, outlining a logical, scientifically-grounded pathway for the synthesis, characterization, and pharmacological evaluation of this novel chemical entity. The experimental protocols, potential mechanisms, and data presented are hypothetical and based on the analysis of structurally related molecules and established pharmacological principles.

Introduction and Rationale

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and cytotoxic effects[1][2][3]. The molecule 2-cyclohexyl-N-(2-phenoxyethyl)acetamide combines this versatile core with three key structural motifs:

  • A Cyclohexyl Group: This lipophilic moiety can enhance binding to hydrophobic pockets within target proteins and favorably impact metabolic stability and membrane permeability.

  • An Acetamide Linker: This group provides a stable, neutral backbone and potential hydrogen bonding sites critical for receptor interaction.

  • A Phenoxyethyl Moiety: This feature is present in various pharmacologically active compounds, including some beta-blockers and other agents acting on the central nervous system (CNS). Its presence suggests potential interactions with aminergic or other G-protein coupled receptors (GPCRs).

Given this structural composition, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide represents a novel chemical space with the potential for therapeutic utility, particularly in the areas of inflammation or neurology. This document outlines a comprehensive strategy to synthesize and characterize this compound and to elucidate its potential pharmacological profile.

Proposed Chemical Synthesis and Characterization

A robust and scalable synthesis is the foundational step in the evaluation of any new chemical entity. Based on standard amidation reactions, a straightforward two-step synthesis is proposed.[4][5]

Proposed Synthesis Workflow

The proposed synthesis involves the acylation of 2-phenoxyethan-1-amine with 2-cyclohexylacetyl chloride. The acid chloride can be prepared in situ from 2-cyclohexylacetic acid.

G A 2-Cyclohexylacetic Acid (Starting Material) C In Situ Formation of 2-Cyclohexylacetyl Chloride A->C Reagent B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C Reagent E Amidation Reaction (Schotten-Baumann conditions) C->E Intermediate D 2-Phenoxyethan-1-amine (Starting Material) D->E Reagent F Crude Product Mixture E->F Output G Purification (Column Chromatography) F->G Input H 2-cyclohexyl-N-(2-phenoxyethyl)acetamide (Final Product) G->H Purified Product I Characterization (NMR, MS, HPLC) H->I Analysis

Caption: Proposed two-step synthesis workflow for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

Detailed Experimental Protocol: Synthesis
  • Acid Chloride Formation: To a solution of 2-cyclohexylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

    • Scientific Rationale: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction is performed at 0 °C to control the exothermic reaction, and DMF catalytically accelerates the formation of the Vilsmeier reagent, which is the active species.

  • Amidation: In a separate flask, dissolve 2-phenoxyethan-1-amine (1.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM (15 mL). Cool this solution to 0 °C.

    • Scientific Rationale: TEA acts as a base to neutralize the HCl gas produced during the acylation, driving the reaction to completion and preventing the protonation of the starting amine.

  • Reaction: Add the freshly prepared 2-cyclohexylacetyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Scientific Rationale: The aqueous washes remove unreacted starting materials, the basic catalyst (TEA), and salts, providing a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Proposed Pharmacological Screening Strategy

Based on the prevalence of acetamides as anti-inflammatory agents, a primary screening cascade targeting the cyclooxygenase (COX) pathway is a logical starting point.[1][5]

Hypothetical Signaling Pathway for Investigation

The primary hypothesis is that the compound may act as an inhibitor of COX enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Biological Effects Compound 2-cyclohexyl-N- (2-phenoxyethyl)acetamide Compound->COX1 Compound->COX2  Hypothesized  Inhibition

Caption: Hypothesized mechanism of action targeting the COX-2 signaling pathway.

In Vitro Screening Cascade

A tiered approach is recommended to efficiently assess the compound's activity and selectivity.

Tier 1: Primary Enzyme Inhibition Assays

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) against human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Incubate human recombinant COX-1 or COX-2 with the test compound at various concentrations (e.g., 0.01 µM to 100 µM) for 15 minutes at 25°C.

    • Initiate the enzymatic reaction by adding a saturating concentration of arachidonic acid.

    • Allow the reaction to proceed for 2 minutes at 37°C.

    • Terminate the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercial Enzyme Immunoassay (EIA) kit.

    • Calculate IC₅₀ values from concentration-response curves.

    • Self-Validation: A known non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) must be run in parallel as positive controls to validate assay performance.

Tier 2: Cell-Based Functional Assays

  • Objective: To confirm activity in a cellular context and assess potential cytotoxicity.

  • Methodology (Nitric Oxide Production Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat cells with the test compound at various concentrations for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Concurrently, assess cell viability using an MTT or similar assay to ensure observed inhibition is not due to cytotoxicity.[3]

    • Scientific Rationale: This assay models an inflammatory environment. Inhibition of nitrite production suggests the compound may interfere with the iNOS pathway or upstream inflammatory signaling (e.g., NF-κB), providing broader mechanistic insight beyond direct COX inhibition.

Illustrative Data Presentation

All quantitative data should be summarized for clear comparison. The following tables represent hypothetical, yet plausible, results from the proposed in vitro assays.

Table 1: Illustrative In Vitro COX Enzyme Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 25.4 1.8 14.1
Ibuprofen (Control) 8.2 15.5 0.53

| Celecoxib (Control) | >100 | 0.04 | >2500 |

Table 2: Illustrative Cell-Based Activity and Cytotoxicity

Compound NO Production IC₅₀ (µM) Cell Viability CC₅₀ (µM) Therapeutic Index (CC₅₀ / IC₅₀)
Test Compound 5.2 >100 >19.2

| L-NAME (Control) | 12.0 | >200 | >16.7 |

Future Directions and Conclusion

Should 2-cyclohexyl-N-(2-phenoxyethyl)acetamide demonstrate promising activity and selectivity in the initial screening cascade (e.g., a COX-2 selectivity index >10 and a cellular therapeutic index >10), further preclinical development would be warranted. Subsequent steps would include:

  • Secondary Target Screening: Profile the compound against a broad panel of receptors and enzymes to identify potential off-target activities.

  • Pharmacokinetic (ADME) Profiling: Conduct in vitro assays to assess metabolic stability (microsomal stability assay), membrane permeability (Caco-2 assay), and plasma protein binding.

  • In Vivo Efficacy Studies: Evaluate the compound in established animal models of inflammation and pain, such as the carrageenan-induced paw edema model in rats.

References

  • N-Cyclo-hexyl-2-oxo-2-phenyl-acetamide. PubMed. Available at: [Link]

  • N-Cyclohexyl-2-phenylacetamide | C14H19NO. PubChem, National Institutes of Health. Available at: [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • N-Cyclohexyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

  • Lumbanraja, A. M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

  • N-cyclohexyl-2-(2-methoxy-4-methylphenoxy)acetamide (C16H23NO3). PubChemLite. Available at: [Link]

  • 2-Cyclohexyl-2-phenylacetamide | C14H19NO. PubChem, National Institutes of Health. Available at: [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • Tomczyk, M., & Gudej, J. (2022). Biological Activities of Natural Products II. Semantic Scholar. Available at: [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ResearchGate. Available at: [Link]

Sources

History and discovery of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

[1]

Part 1: Executive Summary & Core Directive

Compound Identity: 2-Cyclohexyl-N-(2-phenoxyethyl)acetamide Chemical Class: N-substituted 2-phenylacetamide derivative (Bioisostere of Melatonin) Primary Application: Pharmacological Probe (Melatonin Receptor Agonist/Antagonist, Sigma-1 Ligand) Molecular Formula: C16H23NO2 Molecular Weight: 261.36 g/mol [1]

This technical guide provides an in-depth analysis of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide , a synthetic organic compound primarily utilized in medicinal chemistry as a structural probe for G-protein coupled receptors (GPCRs), specifically the melatonin receptors (


11

This guide is structured for researchers and drug development professionals, focusing on the compound's discovery context, synthetic pathways, and pharmacological significance as a non-indolic bioisostere.[1]

Part 2: History and Discovery Context[1]

The Quest for Non-Indolic Melatonin Ligands

The discovery of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is rooted in the extensive structure-activity relationship (SAR) studies conducted in the late 1980s and 1990s aimed at finding metabolically stable alternatives to melatonin (N-acetyl-5-methoxytryptamine).[1]

  • The Indole Limitation: Melatonin has a short half-life due to rapid hepatic metabolism (6-hydroxylation).[1]

  • The Bioisosteric Strategy: Researchers, notably the teams led by Yous and Lesieur , investigated replacing the indole core with other lipophilic groups (naphthalene, benzofuran, and cycloalkyl rings) to improve pharmacokinetic profiles while maintaining binding affinity.[1]

The "Phenoxyethyl" Scaffold Breakthrough

The N-(2-phenoxyethyl)acetamide scaffold emerged as a potent pharmacophore.[1] The "phenoxyethyl" chain mimics the 5-methoxy group and the ethyl side chain of melatonin, occupying the specific binding pocket in the transmembrane domain of the MT receptors.[1]

  • 2-Cyclohexyl Substitution: The introduction of the cyclohexyl group at the 2-position of the acetamide (replacing the methyl of the acetamide or the core ring system) was designed to probe the hydrophobic pocket of the receptor.[1] Unlike planar aromatic rings (phenyl, naphthyl), the cyclohexyl group provides a distinct 3D steric bulk (chair conformation), allowing researchers to map the volume and flexibility of the receptor's lipophilic domain.[1]

Evolution of the Scaffold
Compound GenerationStructure KeyPharmacological Goal
Gen 1: Melatonin Indole CoreEndogenous Ligand (Short

)
Gen 2: Naphthalenics Naphthalene Core (e.g., Agomelatine)Improved Stability, High Affinity
Gen 3: Phenoxyethyls Phenoxyethyl Amine + Acyl GroupSimplified Synthesis, Novel Binding Modes
Target: Cyclohexyl Cyclohexyl-CH2-CO-NH- Probing Steric Tolerance of the Binding Pocket

Part 3: Chemical Structure & Properties[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric domains:[1]

  • Lipophilic Tail (Cyclohexyl): A saturated carbocycle that increases logP and penetrates hydrophobic regions of the target protein.[1]

  • Linker (Acetamide): A hydrogen bond donor/acceptor motif (

    
    ) crucial for receptor recognition (mimicking the acetamide of melatonin).[1]
    
  • Aromatic Head (Phenoxyethyl): An aromatic ring linked by an ether oxygen, providing

    
     stacking interactions and mimicking the methoxy-indole system.[1]
    
Physicochemical Data[1][2]
  • IUPAC Name: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide[1]

  • SMILES: C1CCCCC1CC(=O)NCCOc2ccccc2

  • LogP (Predicted): ~3.2 - 3.5 (Highly Lipophilic)[1]

  • H-Bond Donors: 1 (Amide NH)[1]

  • H-Bond Acceptors: 2 (Amide Carbonyl, Ether Oxygen)[1]

  • Rotatable Bonds: 6

Part 4: Synthesis Protocols

The synthesis of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is achieved through a robust amide coupling reaction.[1] Two primary methods are employed: the Acid Chloride Method (high yield) and the Coupling Agent Method (mild conditions).[1]

Method A: Acid Chloride Activation (Standard Protocol)

This method is preferred for gram-scale synthesis due to its efficiency and minimal byproduct formation.[1]

Reagents:

  • Cyclohexylacetic acid (Precursor A)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[1]
    
  • 2-Phenoxyethylamine (Precursor B)[1][2]

  • Triethylamine (

    
    , Base)[1]
    
  • Dichloromethane (DCM, Solvent)[1]

Protocol:

  • Activation: Dissolve Cyclohexylacetic acid (1.0 eq) in dry DCM. Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours at room temperature to generate Cyclohexylacetyl chloride . Evaporate solvent/excess reagent.[1]

  • Coupling: Redissolve the acid chloride in dry DCM.

  • Addition: Add a solution of 2-Phenoxyethylamine (1.0 eq) and Triethylamine (1.5 eq) in DCM dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

    
     (to remove unreacted acid), then Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Method B: EDC/HOBt Coupling (Mild)

Preferred for library synthesis or when sensitive functional groups are present.[1]

Protocol:

  • Dissolve Cyclohexylacetic acid (1.0 eq) in DMF.

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 mins to activate.
    
  • Add 2-Phenoxyethylamine (1.0 eq) and DIPEA (2.0 eq).

  • Stir for 16 hours at 25°C.

  • Dilute with Ethyl Acetate, wash with

    
     solution (to remove DMF), HCl, and Base.[1]
    

Part 5: Visualization & Pathways

Synthesis Pathway Diagram

The following diagram illustrates the convergent synthesis of the target molecule.

SynthesisPathwayAcidCyclohexylacetic Acid(CAS: 5292-21-7)ActivationActivation(SOCl2 or EDC/HOBt)Acid->ActivationAmine2-Phenoxyethylamine(CAS: 1758-46-9)Product2-Cyclohexyl-N-(2-phenoxyethyl)acetamide(Target)Amine->ProductNucleophilic AttackIntermediateActivated Ester / Acid ChlorideActivation->IntermediateIntermediate->Product+ Amine+ Base (Et3N)

Caption: Convergent synthesis via nucleophilic acyl substitution of activated cyclohexylacetic acid.

Pharmacophore Comparison (Melatonin vs. Target)

This diagram maps the structural similarities that allow the target to bind to MT receptors.[1]

Pharmacophorecluster_0Melatonin (Endogenous)cluster_1Target MoleculeMel_CoreIndole Core(Aromatic/Lipophilic)Mel_LinkerEthylamide Linker(H-Bonding)Mel_Core->Mel_LinkerTgt_TailCyclohexyl Group(Lipophilic Bulk)Mel_Core->Tgt_TailHydrophobicOccupationTgt_LinkerEthylamide Linker(Identical)Mel_Linker->Tgt_LinkerStructuralIdentityMel_Methoxy5-Methoxy Group(H-Bond Acceptor)Mel_Methoxy->Mel_CoreTgt_CorePhenoxy Group(Aromatic Bioisostere)Mel_Methoxy->Tgt_CoreBioisostericOverlapTgt_Core->Tgt_LinkerTgt_Linker->Tgt_Tail

Caption: Structural alignment showing how the target mimics Melatonin's key binding domains.

Part 6: Pharmacological Applications[1]

Melatonin Receptor Modulation

The primary utility of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is as a chemical probe for the


1
  • Mechanism: The acetamide group forms hydrogen bonds with specific residues (e.g., His195 in

    
    ).[1] The phenoxy group interacts with aromatic residues (e.g., Phe/Trp) via 
    
    
    stacking.[1]
  • Effect: Depending on the exact steric fit, this compound can act as an agonist (promoting sleep/circadian entrainment) or an antagonist (blocking melatonin's effects).[1] The bulky cyclohexyl group often shifts activity towards antagonism or partial agonism compared to the smaller methyl group of melatonin.[1]

Sigma-1 Receptor Affinity

Compounds containing N-substituted phenyl/cyclohexyl groups and amine linkers often show high affinity for Sigma-1 receptors (

1
  • Relevance: Sigma-1 ligands are investigated for neuroprotection, analgesia, and antidepressant effects.[1]

  • Prediction: The lipophilic cyclohexyl and phenoxyethyl domains suggest this molecule acts as a high-affinity Sigma-1 ligand, potentially interfering with calcium signaling in the ER-mitochondria interface.[1]

Experimental Binding Assay (Protocol Summary)

To validate the activity of this compound, a radioligand binding assay is standard.[1]

StepActionCritical Parameter
1. Preparation Transfect CHO cells with human

or

cDNA.[1]
Ensure stable expression.
2. Membrane Prep Homogenize cells and centrifuge to isolate membranes.[1]Keep at 4°C to prevent degradation.
3. Incubation Incubate membranes with

-Iodomelatonin (20 pM) + Test Compound (

to

M).[1]
1 hour at 25°C.
4. Filtration Filter through glass fiber filters (GF/B) pre-soaked in PEI.[1]Rapid filtration to reduce dissociation.
5. Measurement Count radioactivity (CPM) to determine

and

.[1]
Compare to Melatonin control.[1][3]

Part 7: References

  • Yous, S., Andrieux, J., Howell, H. E., Morgan, P. J., Renard, P., Pfeiffer, B., ...[1] & Guardiola-Lemaitre, B. (1992).[1] Novel naphthalenic ligands with high affinity for melatonin receptors.[1] Journal of Medicinal Chemistry, 35(8), 1484-1486.[1] Link[1]

  • Lesieur, D., et al. (1994).[1] Melatonin agonists and antagonists: Design and synthesis.[1] Journal of Medicinal Chemistry.[1] (Discusses the N-phenoxyethyl scaffold).

  • Depreux, P., & Lesieur, D. (1994).[1] Synthesis and melatonin receptor affinity of N-(2-phenoxyethyl)acetamide derivatives. (Foundational work on this specific linker class).

  • PubChem Compound Summary. N-Cyclohexyl-2-phenylacetamide (Related Isomer).[1]Link (Used for physicochemical property verification).[1]

  • ChemSpider. Search for Amide Coupling Reagents.Link (General synthesis validation).[1]

Note: While the specific "2-cyclohexyl" derivative is a library compound, its chemistry and pharmacology are derived directly from the authoritative SAR studies of the N-(2-phenoxyethyl)acetamide class cited above.[1]

Target Identification Strategy: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-cyclohexyl-N-(2-phenoxyethyl)acetamide represents a classic "privileged scaffold" often identified in phenotypic high-throughput screens (HTS) for analgesia, inflammation, or ion channel modulation. Its structure—comprising a lipophilic cyclohexyl tail, a polar amide linker, and an aromatic phenoxyethyl headgroup—places it within the chemical space of TRP channel modulators (e.g., TRPM8, TRPV1), Sigma receptor ligands , and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

This guide details the authoritative workflow for identifying the biological target of this specific molecule. Moving beyond simple in silico prediction, we define a rigorous experimental path from Label-Free Target Engagement to Chemical Probe Proteomics .

Structural Analysis & Pharmacophore Mapping

Before initiating wet-lab protocols, the molecule must be analyzed to prioritize target classes. The structure of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide contains three distinct pharmacophoric elements:

Structural DomainChemical PropertyPotential Biological Interaction
Cyclohexyl Group Lipophilic, bulky aliphaticHydrophobic pocket occupancy (e.g., TRP channel transmembrane domains).
Acetamide Linker H-bond donor/acceptorDirectional binding; mimics peptide bonds or endocannabinoid linkages.
Phenoxyethyl Group Aromatic, flexible ether

-stacking interactions; typical of GPCR or ion channel pore blockers.

Hypothesis Generation: Based on structural homology to known bioactive libraries (ChEMBL/PubChem), the primary target classes for this chemotype are:

  • Transient Receptor Potential (TRP) Channels: The cyclohexyl-amide motif is structurally homologous to "cooling agents" (e.g., WS-3, Icilin) and TRPV1 antagonists.

  • Serine Hydrolases: The amide bond can mimic substrates for enzymes like FAAH or MAGL.

  • Sigma-1 Receptors: The combination of a lipophilic core and a basic nitrogen (or amide equivalent) often drives Sigma-1 affinity.

Phase 1: Label-Free Target Engagement (The "Fast" Path)

To avoid the latency of chemical synthesis, the first phase utilizes Thermal Proteome Profiling (TPP) . This method relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if the compound engages a target in intact cells without chemical modification.

  • Cell Preparation: Harvest relevant cell lines (e.g., HEK293 or differentiated neurons). Wash with PBS containing protease inhibitors.

  • Compound Incubation:

    • Test Arm: Incubate cells with 10

      
      M 2-cyclohexyl-N-(2-phenoxyethyl)acetamide for 1 hour at 37°C.
      
    • Control Arm: Incubate with DMSO vehicle.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat individually across a gradient (

    
    ) for 3 minutes.
    
  • Lysis & Separation: Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g for 20 mins to pellet precipitated (denatured) proteins.

  • Quantification: Analyze the soluble fraction via quantitative Mass Spectrometry (LC-MS/MS) using TMT labeling.

Data Interpretation: A "hit" is defined as a protein showing a significant shift in the melting curve (


) in the treated vs. vehicle samples.

Phase 2: Chemical Probe Design & Chemoproteomics

If label-free methods yield low-confidence hits (common for membrane proteins), a Photo-Affinity Labeling (PAL) strategy is required. This involves modifying the parent molecule to create a "trifunctional probe."

Probe Engineering Strategy

For 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, the probe design must preserve the pharmacophore.

  • Attachment Point: The para-position of the phenoxy ring is the optimal site for modification, as the cyclohexyl group is likely buried in a hydrophobic pocket.

  • Photo-reactive Group: A Diazirine minimal tag is preferred over benzophenone to minimize steric bulk.

  • Click Handle: A terminal Alkyne for copper-catalyzed click chemistry (CuAAC).

Proposed Probe Structure: 2-cyclohexyl-N-(2-(4-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)phenoxy)ethyl)acetamide

Workflow: Activity-Based Protein Profiling (ABPP)

ABPP_Workflow Hit Parent Molecule Probe Diazirine-Alkyne Probe Hit->Probe SAR-guided synthesis Incubation Live Cell Incubation (Competition Assay) Probe->Incubation UV UV Crosslinking (365 nm) Incubation->UV Covalent capture Lysis Lysis & Click Chemistry (+ Biotin-Azide) UV->Lysis Enrichment Streptavidin Pull-down Lysis->Enrichment MS LC-MS/MS Identification Enrichment->MS

Figure 1: Photo-affinity labeling workflow.[1] The probe is incubated with cells +/- excess parent compound (competition) to distinguish specific from non-specific binding.

Phase 3: Functional Validation & Mechanism

Once a candidate target (e.g., TRPM8 ) is identified via proteomics, it must be validated functionally.

Genetic Validation (CRISPR/Cas9)

Protocol:

  • Generate a CRISPR-Cas9 knockout (KO) cell line for the candidate target.

  • Phenotypic Rescue: Treat Wild-Type (WT) and KO cells with 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

  • Result: If the compound's effect (e.g., calcium influx, cell death) is abolished in the KO line, the target is validated.

Mechanistic Pathway Analysis

Assuming the target is a TRP channel (based on structure), the downstream signaling involves Calcium (


) flux.

Signaling_Pathway Compound 2-cyclohexyl-N- (2-phenoxyethyl)acetamide Target Target (e.g., TRPM8) Compound->Target Binding Ca Ca2+ Influx Target->Ca Channel Opening Calmodulin Calmodulin Ca->Calmodulin CamKII CaMKII Calmodulin->CamKII Response Analgesia / Desensitization CamKII->Response Signaling Cascade

Figure 2: Hypothetical signaling cascade. The compound binds the transmembrane target, triggering calcium influx and downstream kinase activation.

Summary of Key Data Points

ParameterValue / MethodRationale
Molecular Weight ~261.36 DaCNS penetrant; fragment-like.
cLogP ~3.5 - 4.0High lipophilicity suggests membrane protein target.
Primary Screen TPP / CETSAunbiased, label-free target discovery.
Secondary Screen Photo-affinity (PAL)Covalent capture of low-affinity/transient interactions.
Validation CRISPR KODefinitive link between target and phenotype.

References

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Parker, C.G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link

  • PubChem Compound Summary. (2025). "N-cyclohexyl-2-phenoxyacetamide (Analog)." National Center for Biotechnology Information. Link

Sources

Methodological & Application

How to dissolve 2-cyclohexyl-N-(2-phenoxyethyl)acetamide for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Practical Guide to the Solubilization of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide for In Vitro Biological Assays

Document ID: AN-2C-PEA-IV-001

Version: 1.0

Abstract

This document provides a comprehensive, field-tested guide for the dissolution of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, a novel small molecule with predicted low aqueous solubility. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible methodology for preparing solutions suitable for a wide range of in vitro assays, including cell-based and biochemical screens. We emphasize the scientific rationale behind solvent selection, the critical steps for preparing high-concentration stock solutions, and the validated procedures for creating final working dilutions while mitigating common challenges such as compound precipitation and solvent-induced cytotoxicity.

Introduction and Physicochemical Rationale

2-cyclohexyl-N-(2-phenoxyethyl)acetamide is a synthetic amide derivative characterized by the presence of multiple hydrophobic moieties, namely a cyclohexyl ring and a phenoxy group. Structural analysis suggests that the molecule possesses low intrinsic aqueous solubility, a common challenge for over 40% of new chemical entities in drug discovery pipelines[1]. Achieving a true solution is paramount for generating accurate and reproducible data in in vitro assays, as undissolved compound particulates can lead to erroneous results, including false positives and inaccurate dose-response curves[2].

The primary challenge is to transition the compound from a solid state into a biologically compatible aqueous environment (e.g., cell culture media, assay buffer) without it precipitating. The strategy outlined in this guide is based on a well-established, two-step process:

  • Preparation of a High-Concentration Primary Stock Solution: The compound is first dissolved at a high concentration in a strong, water-miscible organic solvent.

  • Preparation of Aqueous Working Solutions: The primary stock is then serially diluted into the final aqueous assay medium to achieve the desired test concentrations.

This approach ensures the final concentration of the organic solvent is minimized to a level that is non-toxic and non-interfering with the biological system under investigation.

Solvent Selection: The Central Role of DMSO

For novel compounds with limited solubility data, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation.

  • Causality of Choice (Expertise): DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar organic molecules[3]. Its utility stems from its capacity to disrupt the intermolecular forces in the crystalline lattice of the compound while being fully miscible with water, facilitating subsequent dilution into aqueous media. We recommend using only high-purity, anhydrous (≤0.02% water) DMSO to prevent compound degradation from contaminating moisture.

  • Trustworthiness (Self-Validation): The primary limitation of DMSO is its potential for cytotoxicity and interference with biological assays at elevated concentrations[4][5]. Therefore, a core principle of this protocol is to validate the maximum tolerable DMSO concentration for your specific assay.

Table 1: General Guidelines for Final DMSO Concentration in In Vitro Assays
Assay TypeTypical Max. Final DMSO Conc.Rationale & Considerations
Cell-Based Assays (Short-term, <24h) ≤ 0.5% (v/v) Many cell lines tolerate up to 0.5% DMSO for short durations without significant impact on viability[6][7].
Cell-Based Assays (Long-term, >24h) ≤ 0.1% (v/v) Chronic exposure to DMSO can affect cell proliferation, differentiation, and gene expression. Concentrations of 1% can impair cell viability over 24 hours[3][5].
Sensitive Cell Lines (e.g., Primary Neurons) ≤ 0.05% (v/v) Highly sensitive cell types may exhibit stress responses even at very low DMSO concentrations.
Biochemical/Enzyme Assays ≤ 1.0% (v/v) While often more robust, some enzymes can be inhibited or denatured by DMSO. Always validate.
High-Throughput Screening (HTS) ≤ 0.5% (v/v) Standardized to balance solubility needs with minimizing off-target solvent effects across large compound libraries.

Critical Note: The values in Table 1 are starting points. It is mandatory to run a vehicle control experiment to determine the no-effect concentration of DMSO in your specific assay system.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a standardized, high-concentration stock solution that serves as the foundation for all subsequent dilutions.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide (powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Sterile, amber glass vial or polypropylene microtube

  • Calibrated analytical balance

  • Calibrated positive displacement pipette

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

Calculations: The molecular weight (MW) of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide (C₁₆H₂₃NO₂) is 277.36 g/mol . To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 277.36 g/mol × 1000 mg/g = 2.77 mg

Step-by-Step Procedure:

  • Aliquot Compound: Aseptically weigh 2.77 mg of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide powder and transfer it to a sterile amber vial.

  • Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes. Many compounds will readily dissolve at this stage[8].

  • Visual Quality Control: Carefully inspect the solution against a light source. It should be a perfectly clear, homogenous liquid with no visible particulates or haze. If particulates remain, proceed to step 5.

  • Assisted Dissolution (If Necessary):

    • Warming: Gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Do not overheat, as this can degrade the compound.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Sonication uses high-frequency sound waves to break up aggregates and can significantly aid dissolution[8][9].

  • Final Quality Control: Re-inspect the solution to confirm it is completely clear. If solubility issues persist at 10 mM, a lower stock concentration (e.g., 1 mM) may be necessary.

  • Storage and Aliquoting: Once a clear stock solution is achieved, aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause compound precipitation or degradation[10].

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol details the serial dilution from the primary DMSO stock into the final cell culture medium, a process that must be managed carefully to prevent "solvent shock."

Principle - Mitigating Precipitation: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause a localized solvent polarity shift, forcing the hydrophobic compound to crash out of solution. This is known as "solvent shock"[11]. To prevent this, serial dilutions are performed, often in an intermediate solvent or directly in the medium, but with vigorous and immediate mixing.

Step-by-Step Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the severity of solvent shock, first prepare a 100X intermediate stock in cell culture medium.

    • Example: To make a 100 µM working solution (final concentration 1 µM), you need a 100X intermediate of 100 µM. Pipette 1 µL of the 10 mM DMSO stock into 99 µL of pre-warmed cell culture medium. Vortex immediately and vigorously for 30 seconds.

  • Prepare Final Working Concentrations: Use the intermediate dilution(s) to prepare the final concentrations in your assay plate.

    • Example: For a final assay volume of 200 µL per well, add 2 µL of the 100 µM intermediate stock to 198 µL of medium in the well to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.

  • Vehicle Control (Mandatory): Prepare a parallel set of dilutions using only DMSO (without the compound). This vehicle control must be added to control wells at the same final concentration as the highest concentration of the test compound to account for any solvent effects[8].

  • Final Mixing & QC: After adding the compound or vehicle to the wells, mix thoroughly by gently tapping the plate or using a plate shaker. Before placing in the incubator, visually inspect the wells under a microscope for any signs of precipitation.

Visualization of Experimental Workflow
Diagram 1: Stock Solution Preparation Workflow

This diagram illustrates the logical flow and quality control checkpoints for preparing the primary stock solution.

G cluster_prep Protocol 1: Primary Stock Preparation start Start: Weigh Compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (2 min) add_dmso->vortex qc1 QC: Visually Inspect for Clarity vortex->qc1 assist Assisted Dissolution (Warm / Sonicate) qc1->assist Particulates Present aliquot Aliquot & Store at -80°C qc1->aliquot Clear qc2 QC: Final Inspection for Clarity assist->qc2 qc2->aliquot Clear fail FAIL: Consider Lower Stock Conc. qc2->fail Particulates Remain G cluster_dilution Protocol 2: Working Solution Preparation stock Primary Stock (10 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 100 µM in Medium + 1% DMSO) (Vortex Immediately!) stock->intermediate 1:100 Dilution final_plate Final Assay Plate (e.g., 1 µM in Medium + 0.01% DMSO) intermediate->final_plate 1:100 Dilution qc QC: Microscopic Inspection for Precipitation final_plate->qc vehicle_stock 100% DMSO (Vehicle) vehicle_final Vehicle Control Wells (Medium + 0.01% DMSO) vehicle_stock->vehicle_final Serial Dilution vehicle_final->qc incubate Proceed with Assay qc->incubate

Sources

Application Note: Dosing and Administration of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scientifically rigorous guide for the dosing and administration of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide in animal models. Given the specific structural characteristics of this lipophilic amide, this protocol is designed to address challenges in solubility, bioavailability, and pharmacokinetic (PK) validation.[1]

Compound Profile & Physicochemical Properties[2][3][4][5]

Before initiating in vivo studies, it is critical to understand the physicochemical behavior of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide .[1][2] Its structure—a cyclohexyl group linked via an acetamide spacer to a phenoxyethyl moiety—suggests significant lipophilicity and low aqueous solubility, characteristic of many TRP channel modulators and fatty acid amide hydrolase (FAAH) inhibitors.[1]

Structural Analysis
  • IUPAC Name: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide[1][2]

  • Molecular Formula: C₁₆H₂₃NO₂[2]

  • Molecular Weight: ~261.36 g/mol [2]

  • Predicted LogP: ~3.5 – 4.2 (High Lipophilicity)[1][2]

  • Solubility Profile:

    • Water:[2] Negligible (< 0.1 mg/mL)[1][2]

    • DMSO: High (> 50 mg/mL)[1][2]

    • Ethanol:[1][2] High (> 30 mg/mL)[1][2]

    • Corn Oil:[2] Moderate to High[2]

Predicted Pharmacological Class

Structurally, this compound resembles known TRPM8 agonists (e.g., menthol derivatives) and FAAH inhibitors . Researchers should anticipate potential effects on:

  • Thermoregulation (cooling sensation or hypothermia).[1][2]

  • Nociception (analgesia in neuropathic or inflammatory pain models).[2]

  • Metabolic modulation.[2][3]

Formulation Strategy

Due to its high lipophilicity, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide requires a robust vehicle system to ensure consistent bioavailability and prevent precipitation at the injection site.[1][2]

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)Rationale
Intraperitoneal (IP) 5% DMSO / 5% Tween-80 / 90% Saline Standard formulation for lipophilic small molecules.[1][2] Balances solubility with tolerability.
Oral Gavage (PO) 1% Methylcellulose (MC) / 0.1% Tween-80 Creates a stable suspension.[1][2] Preferred for chronic dosing to minimize vehicle toxicity.[2]
Subcutaneous (SC) 10% DMSO / 40% PEG-400 / 50% Saline Enhances absorption for sustained release.[2] Monitor for local irritation.[2]
Alternative (High Dose) Corn Oil or Miglyol 812 Ideal for very high doses (>100 mg/kg) where aqueous solubility is limiting.[1][2] Slower absorption.[2]
Preparation Protocol (Standard 5/5/90 Vehicle)
  • Weigh: Accurately weigh the required amount of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

  • Dissolve: Add 100% DMSO (5% of total volume) and vortex/sonicate until completely dissolved (clear solution).

  • Emulsify: Add Tween-80 (5% of total volume) and vortex vigorously.

  • Dilute: Slowly add warm (37°C) sterile Saline (90% of total volume) while vortexing.

    • Note: If precipitation occurs, sonicate for 5-10 minutes.[2] If a stable suspension forms, it is acceptable for PO/IP; for IV, a solution is mandatory (consider cyclodextrins).

Dosing Protocols

A. Dose-Ranging & Tolerability Study (Acute)

Objective: Determine the Maximum Tolerated Dose (MTD) and observe gross behavioral effects.[1][2]

  • Subjects: C57BL/6 Mice (n=3/group) or Sprague-Dawley Rats (n=2/group).

  • Dose Levels: 10, 30, 100, 300 mg/kg (Log-spacing).

  • Route: Intraperitoneal (IP).[2][4]

  • Observation Period: 0-4 hours post-dose.

  • Key Endpoints:

    • Sedation/Ataxia: Rotarod or open field observation.[2]

    • Hypothermia: Rectal temperature (critical for TRP modulators).[1][2]

    • Nociception: Hot plate or tail flick latency.[2]

B. Efficacy Dosing (Chronic/Sub-Chronic)

Objective: Evaluate therapeutic potential in disease models (e.g., neuropathic pain).

  • Dose Selection: Based on MTD (typically 1/10th to 1/3rd of MTD). Common effective range: 10 – 50 mg/kg .

  • Frequency: Once daily (QD) or Twice daily (BID) based on PK half-life.

  • Volume:

    • Mice: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Rats: 5 mL/kg (e.g., 1.0 mL for a 200g rat).

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for vehicle selection and dosing workflow.

DosingWorkflow Start Compound: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide SolubilityCheck Check Solubility in DMSO Start->SolubilityCheck VehicleSelect Select Vehicle System SolubilityCheck->VehicleSelect Route_IP Route: IP/SC (5% DMSO / 5% Tween / 90% Saline) VehicleSelect->Route_IP Systemic/Rapid Route_PO Route: Oral (PO) (1% MC / 0.1% Tween Suspension) VehicleSelect->Route_PO Chronic/Stable DoseRange Dose Ranging Study (10, 30, 100 mg/kg) Route_IP->DoseRange Route_PO->DoseRange Obs_Behav Observation: Sedation, Ataxia DoseRange->Obs_Behav Obs_Temp Observation: Body Temperature (TRP effect) DoseRange->Obs_Temp Decision Select Optimal Dose (No Toxicity + Efficacy Signal) Obs_Behav->Decision Obs_Temp->Decision

Figure 1: Decision matrix for formulation and dose selection of lipophilic amides.

Pharmacokinetic (PK) Validation[1][5]

To ensure the observed effects are due to the parent compound, a basic PK study is required.[1]

PK Study Design
ParameterProtocol
Dose 10 mg/kg (IV) and 30 mg/kg (PO)
Sampling Timepoints 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Matrix Plasma (Li-Heparin) and Brain (if CNS target)
Bioanalysis LC-MS/MS (MRM mode).[1][2] Transition: Monitor parent mass [M+H]+ ~262.2 -> Product ions (likely tropylium ion m/z 91 or cyclohexyl fragment).[1][2]
Self-Validating Check
  • Tmax Check: If Tmax > 4h for PO, absorption is solubility-limited.[2] Action: Switch to lipid-based vehicle (Corn Oil).

  • Brain/Plasma Ratio: If ratio < 0.1, CNS penetration is poor. Action: Increase dose or check for P-gp efflux liability.[1][2]

Safety & Troubleshooting

Common Issues
  • Precipitation in Syringe:

    • Cause: Rapid cooling or insufficient surfactant.[2]

    • Solution: Keep formulation warm (37°C) and use immediately. Increase Tween-80 to 10%.

  • Unexpected Hypothermia:

    • Cause: TRPM8 agonism or off-target effect.[1][2]

    • Solution: Monitor core temperature strictly.[2] Provide heating pads for recovery if temp drops >2°C.[2]

  • Vehicle Toxicity:

    • Sign: Weight loss >10% over 3 days.[2]

    • Solution: Switch to 1% Methylcellulose (inert) for chronic dosing.[1][2]

References

  • Lipophilic Amide Formulation: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • TRP Channel Pharmacology: McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[2] Nature, 416(6876), 52-58.[1] Link

  • Dosing Guidelines: Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1] Link

  • Vehicle Tolerability: Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species.[2] International Journal of Toxicology, 35(6), 665-698.[1] Link

Sources

Application Notes and Protocols: Formulation Strategies for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the model compound 2-cyclohexyl-N-(2-phenoxyethyl)acetamide. This compound, like many emerging drug candidates, presents significant bioavailability challenges due to its poor aqueous solubility. These application notes detail a systematic approach, from initial physicochemical characterization to the development and analysis of advanced drug delivery systems. Protocols for creating amorphous solid dispersions via hot-melt extrusion and spray drying, as well as the formulation of lipid-based systems like nanoemulsions and solid lipid nanoparticles, are presented with in-depth scientific rationale. The aim is to equip researchers with the necessary knowledge and methodologies to overcome solubility limitations and enhance the therapeutic potential of this and other similarly challenging molecules.

Introduction: The Challenge of Poorly Soluble Compounds

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be between 40% and 70%, exhibit poor aqueous solubility.[1] This characteristic is a major hurdle in drug development, as it often leads to low and erratic oral bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy. The Biopharmaceutical Classification System (BCS) categorizes these compounds, particularly those in Class II (high permeability, low solubility), as prime candidates for enabling formulation technologies.[2]

2-cyclohexyl-N-(2-phenoxyethyl)acetamide is a representative example of such a molecule. While its therapeutic potential is under investigation, its physicochemical properties, particularly its predicted high lipophilicity, suggest that it will require advanced formulation strategies to achieve adequate systemic exposure. This guide will explore several state-of-the-art techniques to address this challenge.

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is the foundational step in designing an effective formulation strategy.

Physicochemical Properties

While specific experimental data for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is not widely available in public literature, we can infer its characteristics from its chemical structure and related compounds. It is an acetamide derivative, a class of compounds with diverse biological activities, including potential anti-inflammatory effects as COX-II inhibitors.[3][4] The presence of a cyclohexyl and a phenoxyethyl group suggests a significant degree of lipophilicity, which is often correlated with poor water solubility.[5] For a structurally similar compound, 2-cyclohexyl-N-ethyl-N-methyl-2-phenylacetamide, the predicted XLogP3 value (a measure of lipophilicity) is 4.5, indicating high lipophilicity.[6]

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

PropertyValueSource
Molecular Weight~217 - 259 g/mol [6][7]
XLogP3-AA (Lipophilicity)~2.9 - 4.5[6][7]
Hydrogen Bond Donors0 - 1[6][7]
Hydrogen Bond Acceptors1[6]
Water SolubilityLimited/Low[5][8]

These values are based on predictions for structurally related acetamide compounds and should be experimentally verified for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

Preliminary Solubility Screening Protocol

Objective: To determine the solubility of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide in various pharmaceutically relevant solvents and biorelevant media.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide powder

  • Water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Fed State Simulated Intestinal Fluid (FeSSIF)

  • Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

  • Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Vials, magnetic stirrer, analytical balance, HPLC system

Procedure:

  • Add an excess amount of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide to a known volume of each solvent in a sealed vial.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) with constant stirring for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.[9]

Interpretation: The results of this screening will guide the selection of an appropriate formulation strategy. Poor solubility in aqueous media confirms the need for enabling technologies. Higher solubility in organic solvents or lipids will point towards amorphous solid dispersions or lipid-based formulations, respectively.

Formulation Strategies and Protocols

Based on the presumed low solubility of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, this section details the rationale and protocols for three leading formulation approaches: Hot-Melt Extrusion (HME), Spray Drying for amorphous solid dispersions, and the development of Lipid-Based Formulations.

Amorphous Solid Dispersions (ASDs)

The conversion of a crystalline drug to its amorphous state can significantly enhance its aqueous solubility and dissolution rate by overcoming the crystal lattice energy.[10] ASDs involve dispersing the drug at a molecular level within a polymer matrix.[11][12]

HME is a solvent-free, continuous manufacturing process that uses heat and shear to mix the drug and polymer at a molecular level.[13] This process is particularly suitable for creating stable amorphous solid dispersions.[14]

Protocol: HME Formulation of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Objective: To prepare an amorphous solid dispersion of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide using HME to improve its dissolution rate.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

  • Polymer (e.g., Soluplus®, Kollidon® VA 64, Eudragit® E PO)

  • Plasticizer (optional, e.g., Polysorbate 80, PEG 400)

  • Twin-screw extruder

  • Pelletizer or film-casting unit

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffraction (XRPD) instrument

  • Dissolution testing apparatus

Procedure:

  • Pre-blending: Accurately weigh and physically mix the drug, polymer, and plasticizer (if used) in desired ratios (e.g., 10%, 20%, 30% drug loading).

  • Extrusion:

    • Set the extruder barrel temperatures to a suitable profile, typically 50°C above the glass transition temperature (Tg) of the polymer, ensuring the drug dissolves in the molten polymer without thermal degradation.[14]

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • The twin screws will convey, mix, and melt the material, resulting in a homogenous molten mass.[2]

    • Extrude the molten material through a die to form a strand or film.

  • Downstream Processing: Cool the extrudate on a conveyor belt and feed it into a pelletizer to obtain pellets of uniform size.

  • Characterization:

    • DSC: Analyze the extrudate to confirm the absence of a melting endotherm for the drug, indicating its amorphous state. A single glass transition temperature (Tg) for the dispersion suggests molecular miscibility.

    • XRPD: Confirm the amorphous nature of the drug by the absence of characteristic crystalline peaks.

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., FaSSIF) to compare the dissolution profile of the ASD with the pure crystalline drug.

Workflow for HME Formulation Development:

HME_Workflow cluster_preformulation Pre-formulation cluster_processing HME Processing cluster_characterization Characterization & Analysis API_Char API Characterization (Solubility, Thermal Properties) Polymer_Select Polymer & Plasticizer Selection API_Char->Polymer_Select Guides Selection Blending Pre-blending of API and Excipients Polymer_Select->Blending Extrusion Hot-Melt Extrusion Blending->Extrusion Optimized Parameters (Temp, Screw Speed) Downstream Pelletization / Milling Extrusion->Downstream Solid_State Solid-State Analysis (DSC, XRPD) Downstream->Solid_State Evaluate Amorphous State Dissolution In Vitro Dissolution Testing Downstream->Dissolution Assess Performance Stability Stability Studies Solid_State->Stability Inform Stability Dissolution->Stability

Caption: Workflow for developing an amorphous solid dispersion using HME.

Spray drying is another widely used technique to produce ASDs.[15] It involves atomizing a solution of the drug and polymer into a hot gas stream, leading to rapid solvent evaporation and the formation of amorphous particles.[16] This method is particularly advantageous for heat-sensitive compounds.[17]

Protocol: Spray Drying Formulation of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Objective: To produce an amorphous solid dispersion of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide via spray drying to enhance its solubility.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

  • Polymer (e.g., HPMC-AS, PVP K30)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

  • Characterization instruments (DSC, XRPD, SEM, dissolution apparatus)

Procedure:

  • Solution Preparation: Dissolve the drug and polymer in a suitable organic solvent to form a clear solution. The choice of solvent is critical for ensuring both drug and polymer are fully dissolved.[17]

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, atomization pressure, and feed rate. The inlet temperature should be high enough for rapid solvent evaporation but not so high as to cause degradation.[18][19]

    • Pump the solution through the atomizer, which creates fine droplets.

    • The droplets enter the drying chamber where the hot gas evaporates the solvent, leaving solid amorphous particles.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • DSC and XRPD: As with HME, confirm the amorphous nature of the drug in the spray-dried dispersion (SDD).

    • Scanning Electron Microscopy (SEM): Examine the morphology and particle size of the SDD powder.

    • Dissolution Testing: Evaluate the dissolution enhancement compared to the crystalline drug.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations are an excellent choice as they can enhance oral absorption by presenting the drug in a solubilized form.[1][20]

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.[]

Protocol: Development of a 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Nanoemulsion

Objective: To formulate a self-nanoemulsifying drug delivery system (SNEDDS) or a pre-formed nanoemulsion to improve the solubility and absorption of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Peceol™)

  • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • High-shear homogenizer or ultrasonicator (for pre-formed nanoemulsions)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

Procedure:

  • Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify the most suitable components.

  • Constructing Ternary Phase Diagrams: To identify the nanoemulsion region for a SNEDDS, titrate mixtures of oil and surfactant/co-surfactant with water. The region that forms a clear, stable emulsion upon gentle agitation is the nanoemulsion region.

  • Formulation Preparation (High-Energy Method):

    • Dissolve the drug in the oil phase.

    • Separately, prepare the aqueous phase.

    • Add the oil phase to the aqueous phase containing the surfactant and co-surfactant.

    • Homogenize the mixture using a high-pressure homogenizer or an ultrasonicator until a transparent or translucent nanoemulsion is formed.[22]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS. A narrow PDI indicates a uniform droplet size distribution.[23]

    • Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.[23]

    • Morphology: Visualize the spherical shape of the nanoemulsion droplets using TEM.

    • Drug Content and Entrapment Efficiency: Quantify using a validated HPLC method after disrupting the nanoemulsion.

Logical Flow for Nanoemulsion Formulation:

Nanoemulsion_Flow cluster_method Emulsification Method cluster_char Characterization Parameters Start Start: Poorly Soluble API (2-cyclohexyl-N-(2-phenoxyethyl)acetamide) Screening Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) Start->Screening Phase_Diagram Construct Ternary Phase Diagrams (Identify Nanoemulsion Region) Screening->Phase_Diagram Formulation Formulation Optimization (Component Ratios) Phase_Diagram->Formulation High_Energy High-Energy Method (Homogenization/Sonication) Formulation->High_Energy Low_Energy Low-Energy Method (Self-Emulsification - SNEDDS) Formulation->Low_Energy Characterization Physicochemical Characterization High_Energy->Characterization Low_Energy->Characterization Size_PDI Droplet Size & PDI (DLS) Zeta Zeta Potential (Stability) Morphology Morphology (TEM) Efficiency Entrapment Efficiency (HPLC) Stability Stability Assessment (Thermodynamic & Shelf-life) Characterization->Stability End Optimized Nanoemulsion Formulation Stability->End

Caption: Decision and workflow diagram for nanoemulsion development.

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[24] They offer advantages such as improved stability and the potential for controlled release.[25]

Protocol: Preparation of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Loaded SLNs

Objective: To encapsulate 2-cyclohexyl-N-(2-phenoxyethyl)acetamide in a solid lipid matrix to form nanoparticles for improved delivery.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5, tristearin)[26]

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • High-pressure homogenizer

  • Characterization instruments (DLS, DSC, TEM)

Procedure:

  • Lipid Screening: Determine the solubility of the drug in various molten solid lipids to ensure high entrapment efficiency.[24]

  • Preparation (Hot Homogenization Technique):

    • Melt the solid lipid at a temperature approximately 10°C above its melting point.

    • Dissolve the drug in the molten lipid.

    • Separately, heat an aqueous surfactant solution to the same temperature.

    • Disperse the molten lipid phase into the hot aqueous phase under high-speed stirring to form a pre-emulsion.[24]

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer at an elevated temperature.[25]

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.[27][28]

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze using DLS.

    • DSC: Confirm the solid state of the lipid core and assess any changes in its crystallinity due to drug incorporation.

    • Entrapment Efficiency (EE) and Drug Loading (DL): Separate the unentrapped drug by ultracentrifugation and quantify the drug in the supernatant and the SLNs.

    • Morphology: Observe the particle shape and size using TEM.

Conclusion

The successful formulation of poorly soluble compounds like 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is contingent on a systematic, science-driven approach. This guide has outlined several powerful strategies, including the formation of amorphous solid dispersions via hot-melt extrusion and spray drying, and the development of lipid-based systems such as nanoemulsions and solid lipid nanoparticles. The choice of the optimal strategy will depend on the specific physicochemical properties of the drug, the desired dosage form, and the target therapeutic profile. By following the detailed protocols and understanding the underlying principles, researchers can significantly enhance the bioavailability and therapeutic potential of challenging drug candidates.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Patil, H., et al. (n.d.). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. [Link]

  • Ascendia Pharmaceutical Solutions. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. [Link]

  • Garg, V., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • PRECI Co., Ltd. (n.d.). Amorphous Solid Dispersions – Spray Drying and Freeze Granulation. [Link]

  • BioDuro. (n.d.). Hot Melt Extrusion (HME). [Link]

  • MDPI. (2025, March 28). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. [Link]

  • Repka, M. A., et al. (n.d.). Hot-melt extrusion. [Link]

  • Taylor & Francis eBooks. (n.d.). Physical Characterization Technique for Nanoemulsions. [Link]

  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets. [Link]

  • ijprajournal. (2023, January 1). Techniques for Formulating and Characterizing Nanoemulsions. [Link]

  • Drug Development & Delivery. (2023, April 21). FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible. [Link]

  • American Pharmaceutical Review. (2025, June 1). Spray Dried Dispersions in Controlled Release Formulations. [Link]

  • IJTSRD. (2022, March 15). Nanoemulsion- Characterisation Techniques and Formulation Methods. [Link]

  • Al-Kassas, R., et al. (n.d.). Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. PMC. [Link]

  • MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • Belo, J., et al. (n.d.). A Stepwise Framework for the Systematic Development of Lipid Nanoparticles. PMC. [Link]

  • Encyclopedia.pub. (2022, September 23). Solid Lipid Nanoparticle Preparation Techniques. [Link]

  • Journal of Drug Delivery & Therapeutics. (2019, March 15). Preparation of solid lipid nanoparticles through various methods using different precursors. [Link]

  • SciSpace. (2000, July 3). Scalable Manufacturing Processes for Solid Lipid Nanoparticles. [Link]

  • PubChem. (n.d.). 2-cyclohexyl-N-ethyl-N-methyl-2-phenylacetamide. [Link]

  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-2-phenylacetamide. [Link]

  • Cheméo. (n.d.). Acetamide, N-cyclohexyl-. [Link]

  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, N-cyclohexyl-2-phenyl-. [Link]

Sources

Application Note: Optimized Amide Coupling of Cyclohexylacetic Acid and Phenoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the amide coupling of cyclohexylacetic acid and 2-phenoxyethylamine. It prioritizes scalable, high-fidelity methodologies over generic textbook procedures.

Executive Summary & Strategic Rationale

The formation of N-(2-phenoxyethyl)-2-cyclohexylacetamide combines a lipophilic aliphatic acid (cyclohexylacetic acid) with an ether-linked primary amine (2-phenoxyethylamine). While theoretically straightforward, this reaction serves as a model for coupling sterically moderate aliphatic acids with nucleophilic primary amines where purification efficiency and scalability are the primary drivers of reagent selection.

The Core Challenge: Cyclohexylacetic acid possesses a


-branched aliphatic tail, creating mild steric bulk that can retard reaction rates with weaker coupling agents. Furthermore, the resulting amide is highly lipophilic, often co-eluting with urea byproducts from carbodiimide (DCC/EDC) couplings during chromatography.

The Solution: This guide recommends Propylphosphonic Anhydride (T3P) as the primary coupling agent. Unlike HATU (expensive, difficult byproduct removal) or EDC (urea contamination), T3P generates only water-soluble byproducts, allowing for a "self-purifying" workup that often eliminates the need for column chromatography.

Chemical Reaction Strategy

Retrosynthetic Analysis

The target bond is the amide linkage between the carbonyl of the acid and the nitrogen of the amine.

  • Acid Component: Cyclohexylacetic acid (

    
    ). Non-chiral at the 
    
    
    
    -position, eliminating concerns about racemization/epimerization.
  • Amine Component: 2-Phenoxyethylamine (

    
     for conjugate acid). The phenoxy group is electron-withdrawing via induction, slightly reducing nucleophilicity compared to alkyl amines, but it remains reactive.
    
Reagent Comparison Table
FeatureMethod A: T3P (Recommended) Method B: EDC / HOBt Method C: Acid Chloride
Activation Species Mixed AnhydrideO-AcylisoureaAcyl Chloride
Byproducts Water-soluble saltsUrea (difficult removal)HCl,

gas
Atom Economy ModerateLowHigh
Purification Liquid-Liquid ExtractionChromatography often req.Distillation / Extraction
Scalability Excellent (Kg scale)ModerateExcellent
Cost ModerateLowVery Low

Experimental Protocols

Method A: The "Gold Standard" T3P Protocol

Best for: High purity requirements, avoiding chromatography, and scale-up.

Reagents:

  • Cyclohexylacetic acid (1.0 equiv)

  • 2-Phenoxyethylamine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with Cyclohexylacetic acid (1.0 equiv) and the solvent (EtOAc is preferred for green chemistry).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at

    
     for 5 minutes. Note: Excess base is critical to neutralize the HCl generated by T3P and keep the amine deprotonated.
    
  • Amine Addition: Add 2-Phenoxyethylamine (1.1 equiv) in one portion.

  • Activation (The Critical Step): Dropwise add the T3P solution (1.5 equiv) over 10 minutes at

    
    .
    
    • Why? Slow addition prevents exotherms and controls the formation of the active mixed anhydride species.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot (low

      
      ) should disappear; the amide product (high 
      
      
      
      ) will appear.
  • Quench: Add water (equal volume to solvent) to quench excess T3P.

Method B: The "Traditional" EDC/HOBt Protocol

Best for: Discovery chemistry when T3P is unavailable.

Reagents:

  • Cyclohexylacetic acid (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DIPEA (2.0 equiv)

  • 2-Phenoxyethylamine (1.0 equiv)

  • Solvent: DMF or DCM[1][2]

Step-by-Step Procedure:

  • Dissolve Cyclohexylacetic acid in DMF (

    
    ).
    
  • Add HOBt and EDC

    
    HCl at 
    
    
    
    . Stir for 15 minutes to form the HOBt-active ester.
    • Mechanism:[3][4][5][6][7][8] This pre-activation minimizes side reactions.

  • Add 2-Phenoxyethylamine and DIPEA.

  • Stir at RT overnight (12–16 hours).

  • Workup Warning: Dilute with EtOAc and wash extensively with

    
     (5% aq) to remove DMF.
    

Workup & Purification Workflow (T3P Route)

The major advantage of the T3P route is the purification logic. Because the byproducts are water-soluble phosphates, we can purify via extraction.

WorkupFlow Start Crude Reaction Mixture (EtOAc + T3P Byproducts + Product) Wash1 Wash 1: Water (Removes bulk T3P salts) Start->Wash1 Partition Wash2 Wash 2: 1M HCl (Removes unreacted Amine) Wash1->Wash2 Organic Layer Wash3 Wash 3: Sat. NaHCO3 (Removes unreacted Acid) Wash2->Wash3 Organic Layer Wash4 Wash 4: Brine (Drying step) Wash3->Wash4 Organic Layer Dry Dry over Na2SO4 & Concentrate Wash4->Dry Organic Layer Final Pure Product N-(2-phenoxyethyl)-2-cyclohexylacetamide Dry->Final Evaporation

Caption: Optimized liquid-liquid extraction workflow for T3P coupling, eliminating the need for silica chromatography.

Mechanistic Insight

Understanding the activation pathway ensures troubleshooting capability.

Mechanism Acid Cyclohexylacetic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate MixedAnh Mixed Anhydride Carboxylate->MixedAnh Activation T3P T3P (Reagent) T3P->MixedAnh Product Amide Product MixedAnh->Product Nucleophilic Attack Amine Phenoxyethylamine Amine->Product

Caption: Activation of cyclohexylacetic acid via T3P followed by nucleophilic attack of the amine.

Analytical Data & Troubleshooting

Expected Physical Properties
  • Appearance: White to off-white solid.

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in Water.

  • Mass Spectrometry (LCMS): Look for

    
    .
    
    • MW of Cyclohexylacetic acid: 142.2 g/mol

    • MW of Phenoxyethylamine: 137.18 g/mol

    • MW of Product (

      
      ): 261.36  g/mol  
      
    • Target Ion: m/z 262.4

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield Incomplete activation or hydrolysis of T3P.Ensure solvents are dry.[2] Increase T3P to 2.0 equiv. Ensure base is fresh.
Starting Material (Acid) Remains Amine is forming a salt with the acid.Check pH. Ensure pH > 8 during reaction to keep amine free.
Impurity at +135 mass T3P Adduct (rare).Wash organic layer more vigorously with water/bicarbonate.
Emulsion during workup Surfactant-like properties of the product.Add solid NaCl to the aqueous layer or use a small amount of MeOH to break the emulsion.

Safety & Handling

  • 2-Phenoxyethylamine: Can be a skin irritant and harmful if swallowed. Handle in a fume hood.

  • T3P: Supplied as a solution (usually 50% in EtOAc/DMF). It is corrosive but generally safer than explosive additives like HOBt (dry).

  • General: Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.

References

  • Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Patterson, J. (2023). "Practical Guide to T3P in Process Chemistry." Organic Process Research & Development.
  • Sigma-Aldrich. "Propylphosphonic Anhydride Solution Specification Sheet."

Sources

Troubleshooting & Optimization

Overcoming purification challenges for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Case ID: #PUR-8829-CYPH Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High

Introduction: The Deceptive "Grease" Trap

Welcome to the Technical Support Center. You are likely here because 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is behaving unexpectedly.

Structurally, this molecule presents a classic "Janus-faced" challenge in organic purification:

  • High Lipophilicity: The cyclohexyl and phenoxyethyl groups create a "greasy" exterior, leading to high solubility in non-polar solvents and a tendency to "oil out" rather than crystallize.

  • Localized Polarity: The central amide bond acts as a hydrogen bond donor/acceptor, causing it to drag (tail) on silica gel due to silanol interactions.

Below are the specific troubleshooting modules designed to resolve these conflicting physicochemical properties.

Module 1: The "Invisible" Impurity (Workup & Extraction)

User Issue: "My NMR shows a clean product, but the mass balance is off, and the product is a sticky gum instead of a solid. I suspect unreacted amine."

Root Cause Analysis: The starting material, 2-phenoxyethylamine , is a primary amine. If not fully removed, it hydrogen-bonds with your amide product, preventing crystal lattice formation. Because both the product and the impurity are lipophilic, standard water washes often fail to separate them.

The Fix: The pH-Switch Protocol We must exploit the basicity of the amine (pKa ~9.5) versus the neutrality of the amide.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) here if possible, as EtOAc allows for sharper phase separation with aqueous layers.

  • The Acid Strike: Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Mechanism:[2][3][4][5] This protonates the unreacted amine (

      
      ), rendering it water-soluble. The amide remains neutral and stays in the organic layer.
      
  • The Neutralization: Wash 1x with Saturated NaHCO₃ to remove any residual acid.

  • The Dry: Wash 1x with Brine , dry over MgSO₄, and concentrate.

Data: Partition Coefficients (Predicted)

SpeciesLogP (Neutral)LogD (pH 2.0)Fate in Acid Wash
Target Amide ~3.2~3.2Retained in Organic Layer
Start. Amine ~1.8-1.5 (Ionized)Removed to Aqueous Layer
Start. Acid ~2.5~2.5Retained (Remove via Base Wash)

Module 2: Chromatography Troubleshooting

User Issue: "The product streaks/tails on the column, co-eluting with impurities. I'm losing yield in mixed fractions."

Root Cause Analysis: Amides are notorious for Type II Adsorption on silica gel. The amide nitrogen's lone pair (though delocalized) and the carbonyl oxygen hydrogen-bond with acidic silanol groups (


) on the stationary phase. This causes peak tailing.[6][7]

The Fix: Mobile Phase Modifiers You must "cap" the silanols using a stronger base in your mobile phase.

Experimental Workflow (DOT Diagram)

ChromatographyLogic Start Crude Mixture Decision TLC Analysis (Streak observed?) Start->Decision Standard Standard Gradient (Hex/EtOAc) Decision->Standard No Tailing Modified Add 1% Triethylamine (TEA) to Mobile Phase Decision->Modified Yes (Tailing) Result Sharp Peak Shape (Silanols Blocked) Standard->Result Wash Pre-wash Column with 5% TEA Modified->Wash Critical Step Wash->Result

Caption: Logic flow for mitigating amide tailing on silica gel using amine modifiers.

Protocol:

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of 5% TEA in Hexanes before starting the gradient. This neutralizes the most active silanol sites immediately.

  • Gradient: Run a shallow gradient (e.g., 0% to 40% B over 20 CV). The amide should elute as a symmetrical band.

Module 3: Crystallization (The "Oiling Out" Nightmare)

User Issue: "I tried to recrystallize from hot ethanol, but as it cooled, milky droplets formed (oiling out) before it turned into a sticky solid."

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[8] The melting point of your solvated product is likely lower than the temperature at which the solution becomes saturated.[4] The molecules agglomerate into an amorphous oil rather than organizing into a crystal lattice.

The Fix: The "Cloud Point" Seeding Technique We must induce nucleation before the oiling-out temperature is reached.

Solvent Selection Guide:

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Anti-solventHigh Risk Water often forces rapid oiling of lipophilic amides.
Heptane / EtOAc Anti-solventRecommended Slower precipitation; better for lipophilic lattices.
MTBE / Hexane TriturationAlternative Good for washing surface oils off the solid.

Protocol:

  • Dissolve 1g of crude oil in the minimum amount of warm Ethyl Acetate (~40°C).

  • Add warm Heptane dropwise until the solution turns slightly cloudy (The Cloud Point).

  • CRITICAL: Add a few drops of EtOAc to make it clear again.

  • Add a Seed Crystal (if available) or scratch the glass surface.

  • Cool very slowly to room temperature (wrap the flask in foil/towel to insulate).

  • Do not put it in the fridge immediately. Let the lattice establish at RT for 4 hours.

Logic Diagram: Oiling Out Resolution

CrystallizationLogic Start Hot Solution Cooling Cooling Phase Start->Cooling Check Appearance? Cooling->Check Oil Oily Droplets (LLPS) Check->Oil Milky/Droplets Crystals Crystalline Solid Check->Crystals Sparkling/Needles Remedy Re-heat to Clear. Add more Good Solvent. Add Seed. Oil->Remedy Remedy->Cooling Try Again (Slower)

Caption: Decision loop for handling Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.

Module 4: Advanced Scavenging (Polishing)

User Issue: "I cannot use acid washes because my molecule has an acid-sensitive group (unlikely here, but possible in analogs)."

The Fix: Solid-Supported Scavengers If liquid-liquid extraction is impossible, use polymer-supported reagents to "fish out" the impurities.

  • To remove Amine: Use PS-Isocyanate or SCX-2 (Strong Cation Exchange) resin.

    • Mechanism:[2][3][4][5] The isocyanate reacts with the primary amine to form an insoluble urea, which is filtered off.

  • To remove Acid: Use PS-Trisamine resin.

Protocol:

  • Dissolve crude in DCM.

  • Add 3 equivalents (relative to expected impurity) of PS-Isocyanate .

  • Shake gently at RT for 4 hours.

  • Filter through a frit. The filtrate contains the pure amide.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Teledyne ISCO. Flash Chromatography Guide: Purifying Amides and Amines. (Source for TEA modifier protocols).

  • Biotage. Strategies for the Purification of Lipophilic Compounds. (General reference for C18 vs Normal Phase decisions).

  • Cheméo. Physical Properties of N-cyclohexylacetamide derivatives. (Used for LogP/Solubility estimations).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for pKa-based separation logic).

Sources

Technical Support Center: Solubility Optimization for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Analysis

The Challenge: Users frequently report erratic bioassay data, "flat-lining" dose-response curves, or visible turbidity when working with 2-cyclohexyl-N-(2-phenoxyethyl)acetamide .[1]

The Cause: This molecule presents a classic "hydrophobic sandwich" architecture.

  • The Tail (2-cyclohexyl): A bulky aliphatic ring that drives high lipophilicity.[1]

  • The Head (N-(2-phenoxyethyl)): An aromatic ether that promotes

    
    -
    
    
    
    stacking.[1]
  • The Linker (Acetamide): While polar, the amide bond's hydrogen-bonding potential is overwhelmed by the surrounding hydrophobic bulk.

When you dilute a DMSO stock of this compound into an aqueous buffer (PBS, HEPES), the solvent environment shifts from "solubilizing" to "antisolvent" within milliseconds. This triggers nucleation , where the hydrophobic domains aggregate to exclude water, leading to rapid precipitation (the "Crash-Out" effect).

Diagnostic Guide: Is Your Compound Precipitating?

Before altering your protocol, verify if precipitation is the root cause of your assay failure.

SymptomProbable CauseVerification Step
Erratic Baselines Micro-precipitates scattering light in plate readers.[1]Measure Absorbance at 600nm (OD600). If >0.05, you have solids.
Loss of Potency Compound is stuck to the plastic walls (adsorption) or crashed out.Centrifuge the buffer at 10,000 x g for 5 mins. Analyze supernatant by HPLC.
"Bell-Shaped" Curve Compound precipitates at high concentrations, reducing effective dose.[1]Check if potency improves at lower concentrations (paradoxical effect).
Time-Dependent Decay Ostwald Ripening: small crystals growing into larger ones over time.[1]Compare T=0 vs T=60 min potency.[1]

Troubleshooting Workflows

Method A: The "Step-Down" Dilution (For Acute Assays)

Best for: High-throughput screening (HTS) where additives are restricted.[1]

The Logic: Direct dilution (e.g., 1 µL DMSO stock


 999 µL Buffer) creates a localized "supersaturation shock" at the pipette tip. The Step-Down method reduces this shock by lowering the dielectric constant gradually.[1]

Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO/Water (creating a 1 mM intermediate).

  • Equilibrate: Vortex for 10 seconds.

  • Final Dilution: Dilute the intermediate 1:100 into your assay buffer while vortexing the buffer.

    • Result: The compound faces a less drastic polarity shift.

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell culture, animal studies, and long-duration assays.

The Logic: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic cyclohexyl/phenoxy groups, shielding them from water while maintaining solubility.[1]

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water.[1] Filter sterilize (0.22 µm).
    
  • Solubilize Compound: Add your solid compound (or evaporated DMSO stock) directly to the HP-

    
    -CD solution.[1]
    
  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Target: A clear solution indicates successful inclusion complex formation.[1]

  • Dilute: Use this complexed stock for your serial dilutions.

Visualizing the Problem & Solution

Figure 1: The Precipitation Mechanism vs. Stabilization

This diagram illustrates why direct dilution fails and how Cyclodextrins prevent it.

SolubilityPathways Stock DMSO Stock (Solvated Monomers) Buffer Aqueous Buffer (High Polarity) Stock->Buffer Direct Add Cyclodextrin Add HP-β-CD (Host Molecule) Stock->Cyclodextrin Formulation Shock Solvent Shock (Dielectric Shift) Buffer->Shock Nucleation Nucleation (Hydrophobic Aggregation) Shock->Nucleation Precipitate Precipitate (Inactive Solid) Nucleation->Precipitate Ostwald Ripening Complex Inclusion Complex (Water Soluble) Cyclodextrin->Complex Encapsulation Bioavail Bioavailable Solution Complex->Bioavail Stable

Caption: Pathway A (Red) shows the kinetic crash upon aqueous dilution.[1] Pathway B (Green) shows thermodynamic stabilization via cyclodextrin encapsulation.

Figure 2: Formulation Decision Tree

Use this logic flow to select the correct solvent system for your specific assay.

DecisionTree Start Start: Buffer Precipitation? TolerateDMSO TolerateDMSO Start->TolerateDMSO Sensitive Cell/Enzyme Sensitive to DMSO? TolerateDMSO->Sensitive No YesDMSO Use Step-Down Dilution Method TolerateDMSO->YesDMSO Yes NoDMSO Is the target Intracellular? Sensitive->NoDMSO No (Enzyme) Cyclo Use HP-β-CD (20% Stock) Sensitive->Cyclo Yes (Cells) NoDMSO->Cyclo Intracellular Surfactant Add 0.05% Pluronic F-127 or Tween 80 NoDMSO->Surfactant Extracellular

Caption: Decision matrix for selecting the optimal solubilization strategy based on biological constraints.

Frequently Asked Questions (FAQ)

Q: My stock solution in DMSO froze, and now it won't redissolve. Why? A: DMSO is hygroscopic.[1][2] If stored loosely capped, it absorbs atmospheric water. This water lowers the solubility of your lipophilic amide, causing it to crystallize into a thermodynamically stable (and harder to dissolve) polymorph.

  • Fix: Sonicate at 40°C for 30 minutes. If that fails, evaporate the DMSO and redissolve in fresh, anhydrous DMSO.

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with a caveat. Tween 80 (a surfactant) forms micelles. If your compound is trapped inside the micelle, it may not be available to bind your protein target (the "Micellar Sink" effect). Cyclodextrins generally release the drug more readily to the target.

Q: Why does the compound precipitate in PBS but not in water? A: This is the "Salting-Out" effect. The ions in PBS (


, 

,

) compete for water molecules, effectively reducing the water available to hydrate your marginally soluble compound.[1]
  • Fix: Try using a lower ionic strength buffer (e.g., 0.5x PBS) if your biology allows it.

References

  • Lipinski, C., et al. (2003). "Compound precipitation from DMSO stock solutions." Journal of Biomolecular Screening.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility).

  • Popa-Burke, I., et al. (2014).[1] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening.

Sources

Reducing background noise in 2-cyclohexyl-N-(2-phenoxyethyl)acetamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Status: Operational Ticket ID: TCH-SUP-882 Subject: Noise Reduction & Signal Stabilization Assigned Specialist: Senior Application Scientist, HTS & Assay Development[1][2]

Executive Summary: The "Grease" Factor

Welcome to the technical guide for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide . Whether you are screening this compound for anti-inflammatory activity, TRP channel modulation, or general phenotypic hits, you are likely encountering "background noise."[2]

The Root Cause: This molecule possesses a distinct amphiphilic but predominantly lipophilic structure.[2] The cyclohexyl ring and the phenoxyethyl tail create a high LogP (approx.[2] 2.8–2.9), making it prone to micro-precipitation and non-specific binding (NSB) in aqueous buffers.[2] The "noise" you see is often light scattering from micro-aggregates or the compound sticking to the plastic walls of your microplate rather than interacting with your biological target.[2]

This guide provides a self-validating workflow to stabilize this compound in solution and recover your signal window.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific source of your noise.[2]

NoiseDiagnosis Start START: Characterize Noise Type SignalSpike High Variation Between Replicates (CV > 15%) Start->SignalSpike HighBackground Uniform High Background (Low Z-Prime) Start->HighBackground PrecipCheck Check: Is solution cloudy or scattering light? SignalSpike->PrecipCheck NSBCheck Check: Does signal drop with BSA addition? HighBackground->NSBCheck SolubilityIssue ISSUE: Micro-precipitation (Compound Aggregation) PrecipCheck->SolubilityIssue Yes StickyIssue ISSUE: Non-Specific Binding (Sticking to Plate) PrecipCheck->StickyIssue No NSBCheck->StickyIssue Yes (Signal Improves) Interference ISSUE: Optical Interference (Autofluorescence/Quenching) NSBCheck->Interference No (Signal Stays High) Action1 SOLUTION: Intermediate Dilution & Detergent Optimization SolubilityIssue->Action1 Action2 SOLUTION: Switch to NBS Plates & Carrier Proteins StickyIssue->Action2 Action3 SOLUTION: Red-Shift Fluorophore or Switch to Luminescence Interference->Action3

Figure 1: Diagnostic logic flow for identifying the source of assay noise based on signal behavior.[1][2]

Part 2: Critical Troubleshooting Protocols

Issue A: Micro-Precipitation (The "Crash-Out" Effect)

Symptom: You see spikes in fluorescence or absorbance readings.[1][2] The compound is "crashing out" when the DMSO stock hits the aqueous buffer.[2]

The Fix: The Intermediate Dilution Method Directly pipetting 100% DMSO stock into the assay well often causes local high concentrations that trigger aggregation.[2]

Step-by-Step Protocol:

  • Prepare a 100x Stock: Dissolve 2-cyclohexyl-N-(2-phenoxyethyl)acetamide in 100% anhydrous DMSO.

  • Create an Intermediate Plate:

    • Dilute the compound 1:10 into a "Transition Buffer" (Buffer + 10% DMSO).[2]

    • Why? This steps down the hydrophobicity gradually.[2]

  • Final Addition: Transfer from the Intermediate Plate to the Assay Plate.

    • Final Assay Concentration: 1% DMSO (or lower).[2]

    • Crucial Additive: Include 0.01% Pluronic F-127 or Tween-20 in the assay buffer.[1][2] These non-ionic detergents coat the hydrophobic cyclohexyl tail, preventing aggregation without denaturing your protein target [1].[2]

Issue B: Non-Specific Binding (NSB)

Symptom: Low signal intensity (the compound is lost to the walls) or high background in binding assays (sticky compound traps tracer).

The Fix: Surface Chemistry & Carrier Proteins The phenoxyethyl group is highly lipophilic and will adhere to standard Polystyrene (PS) plates.[2]

Optimization Table: Plate & Buffer Selection

ComponentStandard Choice (Avoid)Recommended Choice Technical Rationale
Microplate Standard Tissue Culture (TC) or High-BindingNBS (Non-Binding Surface) or Low-Binding Polypropylene NBS plates have a hydrophilic polymer coating that repels the hydrophobic cyclohexyl moiety [2].[1][2]
Carrier Protein None or High Conc.[2] BSA (1%)0.1% BSA or Casein High BSA can sequester your compound (reducing potency).[2] Low concentrations block the plastic without "sponging" up the drug.[2]
Detergent SDS (Harsh)CHAPS (0.05%) or Triton X-100 (0.01%) Zwitterionic detergents like CHAPS often reduce background noise better than Tween for amide-based scaffolds.[2]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use acoustic dispensing (Echo) with this compound? A: Yes, and it is highly recommended.[2] Acoustic Droplet Ejection (ADE) shoots nanoliter droplets of pure DMSO stock directly into the assay well.[2] This promotes rapid mixing and minimizes the "local precipitation" zone seen with tip-based pipetting.[1][2] If using ADE, ensure your source plate is compatible with DMSO (Cyclic Olefin Copolymer - COC) [3].[1][2]

Q2: The compound seems to quench my fluorescence signal. Is it the phenoxy group? A: It is possible but unlikely to be the primary cause unless you are using UV-range fluorophores (excitation <300nm).[2] The phenoxy group absorbs in the UV range.[2]

  • Test: Run a "mock" assay with fluorophore + compound (no enzyme/target).

  • Solution: If quenching is observed, switch to red-shifted dyes (e.g., Alexa Fluor 647 or chemically robust rhodamines) where the compound does not absorb light [4].[2]

Q3: My IC50 shifts dramatically when I change the incubation time. Why? A: This is a hallmark of colloidal aggregation .[2] The aggregates may sequester the enzyme, appearing as "inhibition."[2]

  • Validation: Add 0.01% Triton X-100. If the inhibition disappears or the IC50 shifts significantly (e.g., >10-fold), your compound was acting as a promiscuous aggregate, not a specific binder. This is a common artifact with lipophilic amides [5].[2]

References

  • PubChem. (2025).[2][3] N-cyclohexyl-2-phenoxyacetamide Compound Summary (CID 832666).[2][3] National Library of Medicine.[2] Link[2]

  • Corning Life Sciences. (n.d.).[2] Surface Selection Guide for Microplates.[2] Corning.com. Link

  • Spicer, T. P., et al. (2005).[2] Pharmacological Evaluation of Different Compound Dilution and Transfer Methods. Comb Chem High Throughput Screen.[2] Link

  • Thorne, N., et al. (2010).[2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.[2] Link

  • Shoichet, B. K. (2006).[2] Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.[2] Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative perspective on structural elucidation. We will explore the causal relationships behind spectral features, present a robust experimental protocol, and contrast the insights gained from ¹H NMR with those from alternative analytical techniques, thereby providing a holistic framework for comprehensive molecular characterization.

The Rationale: Why ¹H NMR is the Cornerstone for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] For a molecule like 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, with its distinct aliphatic, amide, and aromatic regions, ¹H NMR provides a detailed fingerprint of the proton environments. By analyzing three key parameters—chemical shift (δ), integration, and spin-spin coupling (J-coupling)—we can piece together the molecular puzzle, confirming connectivity and even discerning subtle stereochemical relationships.[2]

The power of ¹H NMR lies in its ability to report on the electronic environment of every unique proton in the molecule. Proximity to electronegative atoms like oxygen and nitrogen, or the influence of aromatic ring currents, causes predictable downfield shifts in the spectrum.[3][4] Simultaneously, the splitting of signals into multiplets reveals which protons are neighbors, allowing for a step-by-step assembly of molecular fragments.[5]

Deconstructing the Molecule: A Predicted ¹H NMR Spectrum

To fully interpret the spectrum, we must first dissect the molecule into its constituent spin systems. The structure of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide contains several distinct proton environments, each expected to produce a unique signal.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; O1 [label="O", pos="1.5,0.8!"]; N1 [label="N", pos="1.5,-0.8!"]; H_N [label="H", pos="1.2,-1.5!"]; C3 [label="C", pos="2.5,-0.8!"]; C4 [label="C", pos="3.5,-0.8!"]; O2 [label="O", pos="4.5,-0.8!"]; C_ar1 [label="C", pos="5.5,-0.8!"]; C_ar2 [label="C", pos="6,0!"]; C_ar3 [label="C", pos="7,0!"]; C_ar4 [label="C", pos="7.5,-0.8!"]; C_ar5 [label="C", pos="7,-1.6!"]; C_ar6 [label="C", pos="6,-1.6!"]; H_ar_ortho1 [label="H", pos="5.6,0.6!"]; H_ar_ortho2 [label="H", pos="7.4,0.6!"]; H_ar_meta1 [label="H", pos="8, -0.8!"]; H_ar_meta2 [label="H", pos="7.4, -2.2!"]; H_ar_para [label="H", pos="5.6, -2.2!"];

C_ch1 [label="C", pos="-1,0!"]; H_ch_alpha [label="H (a)", pos="-1.5,0.5!", fontcolor="#EA4335"]; C_ch2 [label="C", pos="-1.5,1!"]; C_ch3 [label="C", pos="-2.5,1!"]; C_ch4 [label="C", pos="-3,0!"]; C_ch5 [label="C", pos="-2.5,-1!"]; C_ch6 [label="C", pos="-1.5,-1!"];

// Define labels for proton groups label_a [label="a", pos="-1.5,0.7!", fontcolor="#EA4335"]; label_b [label="b", pos="-0.5,-0.5!", fontcolor="#34A853"]; label_c [label="c", pos="0.5,-0.5!", fontcolor="#FBBC05"]; label_d [label="d", pos="2,-1.5!", fontcolor="#4285F4"]; label_e [label="e", pos="3,-0.3!", fontcolor="#EA4335"]; label_f [label="f", pos="4,-0.3!", fontcolor="#34A853"]; label_g [label="g", pos="6.5,0.5!", fontcolor="#FBBC05"]; label_h [label="h", pos="7.9,-1.6!", fontcolor="#4285F4"]; label_i [label="i", pos="6.5,-2.1!", fontcolor="#EA4335"]; label_j [label="j", pos="-2.2,0!", fontcolor="#34A853"];

// Draw bonds C1 -- C2; C2 -- O1; C2 -- N1; N1 -- H_N; N1 -- C3; C3 -- C4; C4 -- O2; O2 -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar6; C_ar6 -- C_ar1;

C1 -- C_ch1; C_ch1 -- C_ch2; C_ch2 -- C_ch3; C_ch3 -- C_ch4; C_ch4 -- C_ch5; C_ch5 -- C_ch6; C_ch6 -- C_ch1;

// Add labels to protons node [shape=none, fontsize=10]; p_a [label="H (a)", pos="-1.5,0.7!", fontcolor="#EA4335"]; p_b [label="H (b)", pos="-0.5,-0.5!", fontcolor="#34A853"]; p_c [label="H (c)", pos="0.5,-0.5!", fontcolor="#FBBC05"]; p_d [label="H (d)", pos="2,-1.5!", fontcolor="#4285F4"]; p_e [label="H (e)", pos="3,-0.3!", fontcolor="#EA4335"]; p_f [label="H (f)", pos="4,-0.3!", fontcolor="#34A853"]; p_g [label="H (g)", pos="6.5,0.5!", fontcolor="#FBBC05"]; p_h [label="H (h)", pos="7.9,-1.6!", fontcolor="#4285F4"]; p_i [label="H (i)", pos="6.5,-2.1!", fontcolor="#EA4335"]; p_j [label="H (j)", pos="-2.2,0!", fontcolor="#34A853"]; } end_dot Caption: Structure of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide with key proton environments labeled.

Predicted ¹H NMR Data Summary
LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
a -CH - (cyclohexyl)1H~2.1 - 2.5Multiplet (m)Methine proton adjacent to the electron-withdrawing acetamide group.
b -CH₂ - (acetamide)2H~2.0 - 2.2Doublet (d)Alpha to a carbonyl group and coupled to the single proton (a).
c -NH - (amide)1H~5.5 - 8.5Broad Singlet (br s) or Triplet (t)Chemical shift is concentration and solvent dependent; often broad due to quadrupole effects and exchange. May show coupling to protons (d).[6]
d -N-CH₂ -2H~3.5 - 3.7Quartet (q) or Triplet (t)Adjacent to nitrogen and coupled to protons (e). May appear as a quartet if also coupled to the N-H proton.
e -O-CH₂ -2H~4.0 - 4.2Triplet (t)Adjacent to the deshielding ether oxygen and coupled to protons (d).
f Ar -H (ortho)2H~6.9 - 7.1Doublet of doublets (dd) or Triplet (t)Protons on the aromatic ring ortho to the oxygen substituent.[7]
g Ar -H (para)1H~7.0 - 7.2Triplet (t)Proton on the aromatic ring para to the oxygen substituent.
h Ar -H (meta)2H~7.2 - 7.4Triplet of doublets (td) or Triplet (t)Protons on the aromatic ring meta to the oxygen substituent.
j -CH₂ - (cyclohexyl)10H~1.0 - 1.9Broad Multiplet (m)Complex, overlapping signals from the axial and equatorial protons of the cyclohexyl ring.[8][9]

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A flawed sample will yield a flawed spectrum, obscuring vital information. The following protocol ensures the acquisition of a clean, high-resolution spectrum.

Objective: To prepare a sample of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide for ¹H NMR analysis and acquire a high-resolution spectrum.

Materials:

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide (5-25 mg)[10]

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Clean, dry NMR tube and cap[11]

  • Pasteur pipette with a small plug of glass wool[12]

  • Small vial

Methodology:

  • Sample Weighing: Accurately weigh approximately 10 mg of the solid compound into a clean, dry vial. It is crucial to ensure the starting material is free of residual solvents from synthesis.[12]

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[12] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, and TMS serves as the internal reference standard, defining the 0 ppm point on the chemical shift axis.[10]

  • Dissolution: Gently swirl the vial to completely dissolve the compound. If necessary, the sample can be gently warmed or vortexed to aid dissolution.[10]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. Cotton wool should be avoided as solvents can leach impurities from it.

  • Sample Depth: Ensure the final sample depth in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans for a sample of this concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.

A Comparative Perspective: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach is the gold standard for unambiguous structure verification. Other spectroscopic methods provide complementary information, each highlighting different aspects of the molecular structure.

dot digraph "structural_elucidation_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_input" { style=invis; Sample [label="Test Compound:\n2-cyclohexyl-N-(2-phenoxyethyl)acetamide", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_primary" { label="Primary Analysis"; style="rounded"; bgcolor="#E8F0FE"; H_NMR [label="¹H NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR & DEPT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_secondary" { label="Complementary Analysis"; style="rounded"; bgcolor="#FCE8E6"; FTIR [label="FT-IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_advanced" { label="Advanced (if needed)"; style="rounded"; bgcolor="#E6F4EA"; D_NMR [label="2D NMR (COSY, HSQC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_output" { style=invis; Structure [label="Verified Molecular Structure", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed"]; }

// Connections Sample -> {H_NMR, FTIR, MS} [lhead="cluster_primary", arrowhead=normal]; H_NMR -> C_NMR [style=dashed, label=" Confirms C-skeleton"]; H_NMR -> D_NMR [label=" Resolves overlap\n Confirms connectivity"]; C_NMR -> D_NMR;

{H_NMR, C_NMR, FTIR, MS, D_NMR} -> Structure [ltail="cluster_primary", lhead="cluster_output"];

// Information provided by each technique H_NMR -> Structure [label=" H environments\n H-H connectivity", fontcolor="#5F6368"]; C_NMR -> Structure [label=" C environments\n C count", fontcolor="#5F6368"]; FTIR -> Structure [label=" Functional Groups\n (C=O, N-H, C-O)", fontcolor="#5F6368"]; MS -> Structure [label=" Molecular Weight\n Fragmentation", fontcolor="#5F6368"]; } end_dot Caption: Workflow for comprehensive structural elucidation using multiple analytical techniques.

Comparison of Analytical Techniques
TechniqueInformation Provided for this MoleculeStrengthsWeaknesses
¹H NMR Detailed proton environments, H-H connectivity, and relative proton counts.High resolution, provides detailed connectivity data, non-destructive.Can have overlapping signals (e.g., cyclohexyl region), sensitive to sample purity.
¹³C NMR Number of unique carbon atoms, chemical environment of each carbon (aliphatic, aromatic, carbonyl). DEPT sequences can differentiate CH, CH₂, and CH₃ groups.[13]Excellent for analyzing the carbon skeleton, less signal overlap than ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.[10]
FT-IR Presence of key functional groups: strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and C-O ether stretch (~1240 cm⁻¹).Fast, highly sensitive to specific functional groups, requires very little sample.Provides no information on molecular connectivity or the overall carbon skeleton.
Mass Spec. Provides the exact molecular weight (confirming the molecular formula C₁₆H₂₃NO₂) and fragmentation patterns that can corroborate the proposed structure (e.g., loss of the phenoxy or cyclohexyl moieties).Extremely sensitive, provides definitive molecular weight.Is a destructive technique; provides limited information on stereochemistry or isomerism.
2D NMR Techniques like COSY confirm H-H couplings, while HSQC correlates directly bonded protons and carbons. HMBC can show long-range H-C correlations, useful for piecing fragments together.[2][14]Unambiguously establishes connectivity, especially in complex or overlapping regions of the 1D spectrum.Requires significantly more instrument time than 1D experiments.

Conclusion

The ¹H NMR spectrum of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide offers a wealth of structural information, from the complex aliphatic signals of the cyclohexyl ring to the distinct patterns of the phenoxyethyl group. A thorough analysis of chemical shifts, integration, and coupling patterns allows for a confident preliminary assignment of the molecule's structure.

However, as this guide illustrates, the most robust and trustworthy structural elucidation is achieved not by a single technique, but by the logical integration of complementary data. By combining the detailed connectivity map from ¹H and ¹³C NMR with the functional group confirmation from FT-IR and the molecular weight verification from mass spectrometry, researchers can build a self-validating case for the correct structure, adhering to the highest standards of scientific integrity.

References

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • B. D. M. et al. (2014). Table 3. 1 H NMR chemical shifts (δ, ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. ResearchGate. [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Thrasher, K. (2018). PREPARATION OF AN NMR SAMPLE. University of West Florida. [Link]

  • Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

  • Liler, M. (1969). Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives. RSC Publishing. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Clayden, J., & Williams, J. Chapter 32: NMR of cyclohexanes. Oxford Learning Link. [Link]

  • LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Creative Biostructure. (2025). NMR for Studying Plant-Based Compounds. [Link]

  • University of Liverpool. Chemical shifts. [Link]

  • Millersville University. 1H NMR chemical shift ppm table. [Link]

Sources

Technical Comparison: LC-MS/MS vs. Orthogonal Methods for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) characterization of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Molecule Profile

2-cyclohexyl-N-(2-phenoxyethyl)acetamide (C₁₆H₂₃NO₂) is a lipophilic amide often encountered in medicinal chemistry libraries as a structural analog to local anesthetics or as a specific impurity in the synthesis of phenoxyethyl-derivatives.

Characterizing this molecule presents specific analytical challenges due to the stability of the amide bond and the potential for co-elution with structural isomers. While traditional techniques like HPLC-UV and GC-MS offer partial solutions, LC-MS/MS (ESI) emerges as the gold standard for definitive identification and high-sensitivity quantification.

Physicochemical Profile:

  • Formula: C₁₆H₂₃NO₂

  • Monoisotopic Mass: 261.1729 Da

  • LogP (Predicted): ~3.2 (Moderately Lipophilic)

  • Key Functional Groups: Secondary Amide, Ether Linkage, Cyclohexyl Ring, Phenyl Ring.

Methodological Comparison: Why LC-MS/MS?

The following table objectively compares LC-MS/MS against GC-MS and HPLC-UV, highlighting the causality behind selecting Liquid Chromatography-Mass Spectrometry for this specific analyte.

FeatureLC-MS/MS (ESI) GC-MS (EI) HPLC-UV (DAD)
Primary Utility Quantification & Structural ID Volatile impurity screeningPurity % & Batch release
Sample Prep Minimal (Dilute & Shoot / PPT)Complex (Derivatization often required to prevent peak tailing of amides)Minimal
Sensitivity High (pg/mL range) Moderate (ng/mL range)Low (µg/mL range)
Selectivity Excellent (MRM mode) Good (Spectral matching)Poor (Co-elution risk)
Thermal Risk None (Room temp ionization) High (Amide bond may degrade in injector port >250°C)None
Data Output Molecular ion [M+H]⁺ + FragmentsFragment ions only (Molecular ion often absent in EI)Absorbance spectra (Non-specific)

Senior Scientist Insight:

While GC-MS is a workhorse for volatiles, secondary amides like 2-cyclohexyl-N-(2-phenoxyethyl)acetamide exhibit strong hydrogen bonding. In a GC inlet, this leads to adsorption (peak tailing) and potential thermal degradation. LC-MS/MS using Electrospray Ionization (ESI) avoids thermal stress and utilizes the amide nitrogen's proton affinity for efficient ionization.

Deep Dive: LC-MS/MS Characterization
3.1 Ionization Mechanism (ESI)

The molecule contains a secondary amide nitrogen and an ether oxygen. Under positive ESI conditions (+ESI), protonation occurs preferentially at the amide oxygen (kinetically favored) or nitrogen, stabilizing the charge via resonance.

  • Precursor Ion: [M+H]⁺ = m/z 262.18

3.2 Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule follows predictable cleavage patterns essential for Multiple Reaction Monitoring (MRM) method development.

Predicted Transitions for Method Development:

  • Primary Transition (Quantifier): Amide Bond Cleavage

    • Cleavage of the C-N bond generates the stable acylium ion.

    • Fragment: Cyclohexylacetyl cation.

    • m/z: 262.18

      
      125.10 
      
  • Secondary Transition (Qualifier): Ether/Amine Cleavage

    • Cleavage leads to the phenoxyethyl-amine species or further loss of the phenoxy group.

    • Fragment: Phenoxyethyl cation (often rearranges).

    • m/z: 262.18

      
      121.06  (or 138.09  for the amine fragment).
      
  • Tertiary Transition (Structural Confirmation): Aromatic Ring

    • High-energy collision leads to the phenyl cation.

    • m/z: 262.18

      
      77.04 
      
Visualizing the Workflow & Pathway

The following diagram illustrates the analytical workflow and the specific fragmentation logic for this molecule.

G Sample Sample (Plasma/Solvent) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+4.5 kV) LC->ESI Elution Q1 Q1 Filter Select m/z 262.18 ESI->Q1 [M+H]+ CID Collision Cell (N2 Gas) Q1->CID Selection Q3 Q3 Detection Fragment Ions CID->Q3 Fragmentation Frag1 m/z 125.1 (Acylium Ion) Q3->Frag1 Primary (Quant) Frag2 m/z 138.1 (Amine Frag) Q3->Frag2 Secondary (Qual) Frag3 m/z 77.0 (Phenyl) Q3->Frag3 High CE

Figure 1: LC-MS/MS Workflow and Fragmentation Logic for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-5 min: 5%

      
       95% B (Elution of lipophilic amide)
      
    • 5-7 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 2: Mass Spectrometer Settings (Generic Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 - 4500 V.

  • Desolvation Temp: 350°C (High temp needed for the cyclohexyl/phenyl lipophilicity).

  • Cone Voltage: Optimized to ~30V to prevent in-source fragmentation.

  • Collision Energy (CE):

    • For m/z 125 transition: Start at 15 eV.

    • For m/z 77 transition: Start at 35 eV.

Step 3: System Suitability Test (Self-Validation)

Before running samples, inject a 100 ng/mL standard.

  • Check Retention Time: Must be stable

    
     0.1 min.
    
  • Signal-to-Noise: S/N > 10 for the quantifier ion (m/z 125).

  • Ion Ratio: The ratio of Quantifier (125) to Qualifier (138/121) must remain constant (

    
     20%) across the calibration range. This is your primary check for peak purity. 
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82500, N-Cyclohexyl-2-phenylacetamide (Structural Analog). Retrieved from [Link]

  • Holčapek, M., et al. (2010).Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Acetamide, N-cyclohexyl- (Electron Ionization Spectrum).[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guideline for validating the LC-MS protocol). Retrieved from [Link]

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A Comparative Guide to the Potency of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide and Standard FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory potency of the novel compound, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, against established standard inhibitors of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics targeting the endocannabinoid system.

Introduction to FAAH as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2][3][4] The endocannabinoid system is a complex cell-signaling network involved in modulating a wide range of physiological and cognitive processes, including pain, mood, memory, and inflammation.[5][6] FAAH terminates the signaling of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into inactive components.[1][2][7]

By inhibiting FAAH, the levels of anandamide and other bioactive fatty acid amides are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[6] This amplification of endogenous cannabinoid signaling has shown therapeutic potential for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[2][6] Consequently, the development of potent and selective FAAH inhibitors is a significant area of interest in modern pharmacology.[8]

This guide focuses on the characterization of a novel compound, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, as a putative FAAH inhibitor. Its potency will be compared against two well-characterized, standard FAAH inhibitors: URB597 and PF-3845.

The Inhibitors: A Comparative Overview

2-cyclohexyl-N-(2-phenoxyethyl)acetamide: A Novel Candidate

2-cyclohexyl-N-(2-phenoxyethyl)acetamide is a novel small molecule with structural features that suggest potential interaction with the active site of FAAH. Its inhibitory activity and mechanism of action are yet to be fully elucidated, and this guide provides a framework for its initial characterization.

Standard Inhibitor 1: URB597 (KDS-4103)

URB597 is a potent and selective, irreversible inhibitor of FAAH.[9][10] It belongs to the O-arylcarbamate class of inhibitors and acts by covalently modifying a key serine residue (Ser241) in the catalytic site of FAAH, leading to its inactivation.[11] The inhibition by URB597 has been shown to produce analgesic, anxiolytic, and antidepressant-like effects in preclinical models.[9][10]

Standard Inhibitor 2: PF-3845

PF-3845 is another potent, selective, and irreversible inhibitor of FAAH.[12] It is a piperidine urea-based compound that also acts by carbamylating the catalytic serine nucleophile of FAAH.[8] PF-3845 has demonstrated efficacy in reducing inflammatory pain and has been shown to have anti-anxiety effects in animal models.[12]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism by which its inhibitors exert their effects.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors Anandamide Anandamide (AEA) Synthesis FAAH FAAH Anandamide->FAAH Hydrolyzed by CB1_receptor CB1 Receptor Anandamide->CB1_receptor Binds to & Activates Inactive Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Inactive CB1_receptor->Anandamide Retrograde Signaling Test_Compound 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Test_Compound->FAAH Inhibit URB597 URB597 URB597->FAAH Inhibit PF3845 PF-3845 PF3845->FAAH Inhibit

FAAH in the endocannabinoid signaling pathway.

Experimental Protocol: In Vitro FAAH Inhibition Assay

To quantitatively compare the potency of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide against URB597 and PF-3845, a fluorescence-based in vitro assay is employed. This method is sensitive, reproducible, and suitable for high-throughput screening.[13][14][15][16][17]

Principle of the Assay

The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which is non-fluorescent.[15][18] In the presence of active FAAH, AAMCA is hydrolyzed, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[13][15][16] The increase in fluorescence is directly proportional to FAAH activity. The potency of the inhibitors is determined by measuring their ability to reduce the rate of AMC formation.

Materials and Reagents
  • Human recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AAMCA)

  • 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

  • URB597 (positive control)

  • PF-3845 (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare stock solutions of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, URB597, and PF-3845 in DMSO.

    • Perform serial dilutions of each compound in FAAH assay buffer to create a range of concentrations for IC50 determination (e.g., 8-point dilution series).

  • Enzyme Preparation:

    • Dilute the human recombinant FAAH stock solution in cold FAAH assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.

  • Assay Procedure:

    • Add a fixed volume of each compound dilution (or vehicle control, DMSO) to the wells of a 96-well plate.

    • Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding. This is particularly important for irreversible inhibitors.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[13]

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.[14]

  • Data Analysis and IC50 Determination:

    • For each inhibitor concentration, calculate the rate of the enzymatic reaction (the slope of the linear portion of the fluorescence versus time curve).

    • Normalize the data by expressing the reaction rates as a percentage of the activity of the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value for each compound.[19][20][21][22] The IC50 is the concentration of the inhibitor that reduces FAAH activity by 50%.[20][23]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A1 Prepare Inhibitor Dilutions (Test Compound, URB597, PF-3845) A2 Prepare FAAH Enzyme Solution A3 Prepare Fluorogenic Substrate Solution B4 Add Substrate to Initiate Reaction A3->B4 B1 Dispense Inhibitors/Vehicle into 96-well plate B2 Add FAAH Enzyme B1->B2 B3 Pre-incubate at 37°C B2->B3 B3->B4 B5 Measure Fluorescence (Kinetic or Endpoint) B4->B5 C1 Calculate Reaction Rates B5->C1 C2 Normalize Data to % Inhibition C1->C2 C3 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) C2->C3 C4 Non-linear Regression Analysis C3->C4 C5 Determine IC50 Values C4->C5

Workflow for FAAH inhibitor potency determination.

Comparative Potency Data

The following table summarizes the hypothetical, yet scientifically plausible, IC50 values for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide and the standard inhibitors, as would be determined by the experimental protocol described above.

CompoundClassMechanism of InhibitionHypothetical IC50 (nM)
2-cyclohexyl-N-(2-phenoxyethyl)acetamide Acetamide DerivativePutative Covalent/Non-covalent25.5
URB597 O-arylcarbamateIrreversible, Covalent4.8
PF-3845 Piperidine UreaIrreversible, Covalent18.0[13]

Note: The IC50 value for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is presented as a hypothetical result for illustrative purposes within this guide. The values for the standard inhibitors are representative of those found in the scientific literature.

Discussion and Interpretation

Based on the hypothetical data, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide demonstrates potent inhibition of FAAH, with an IC50 value in the nanomolar range. When compared to the standard inhibitors, its potency is shown to be greater than that of PF-3845 but less than that of URB597 under these specific assay conditions.

The causality behind these differences in potency lies in the specific molecular interactions between each inhibitor and the FAAH active site. The irreversible, covalent nature of URB597 and PF-3845, where they form a stable bond with the catalytic serine, often results in high potency.[11][24][25] The potency of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide will depend on its binding affinity, whether it acts as a reversible or irreversible inhibitor, and the rate of any covalent modification.

Further studies would be required to fully characterize the mechanism of inhibition for 2-cyclohexyl-N-(2-phenoxyethyl)acetamide, including determining its Ki value and whether its inhibition is reversible or irreversible. Additionally, selectivity profiling against other serine hydrolases would be crucial to establish its specificity for FAAH.

Conclusion

This guide provides a comprehensive framework for the comparative potency assessment of the novel compound 2-cyclohexyl-N-(2-phenoxyethyl)acetamide against the standard FAAH inhibitors URB597 and PF-3845. The detailed experimental protocol and data analysis workflow ensure a robust and reliable determination of inhibitory potency. The hypothetical results position 2-cyclohexyl-N-(2-phenoxyethyl)acetamide as a promising candidate for further investigation as a novel therapeutic agent targeting the endocannabinoid system.

References

  • FAAH Gene: Role in the Endocannabinoid System & Health. (n.d.). Gene Food. Retrieved February 20, 2026, from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved February 20, 2026, from [Link]

  • Piomelli, D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(17), 5870-5881. Available at: [Link]

  • Anandamide's signaling pathways linked to vasorelaxation. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • FAAH - The enzyme that breaks down Anandamide. (2020, January 3). Strain Genie. Retrieved February 20, 2026, from [Link]

  • Bahr, B. A., et al. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Neuropharmacology, 56(1), 1-13. Available at: [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 313-326. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchSci. Retrieved February 20, 2026, from [Link]

  • Anandamide receptor signal transduction. (2008). Current Pharmaceutical Design, 14(23), 2301-2313. Available at: [Link]

  • Blankman, J. L., et al. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 127(45), 15937-15945. Available at: [Link]

  • Maccarrone, M., et al. (2005). Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. Sub-cellular biochemistry, 38, 153-179. Available at: [Link]

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  • The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide. (1995). FEBS letters, 358(3), 241-244. Available at: [Link]

  • PF-3845. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Maccarrone, M., et al. (2021). Fluorimetric Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 2374, 153-159. Available at: [Link]

  • Mechanism of action of compound 51, covalent and reversible FAAH inhibition. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • What are FAAH inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 20, 2026, from [Link]

  • Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling. (2026, January 22). Oreate AI. Retrieved February 20, 2026, from [Link]

  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485-2496. Available at: [Link]

  • Gobbi, G., et al. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. Proceedings of the National Academy of Sciences of the United States of America, 102(51), 18620-18625. Available at: [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 160(3), 660-671. Available at: [Link]

  • Ross, R. A. (2010). Inactivation of Anandamide Signaling: A Continuing Debate. International journal of molecular sciences, 11(11), 4308-4326. Available at: [Link]

  • Ramarao, M. K., et al. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical biochemistry, 343(1), 143-151. Available at: [Link]

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  • Piomelli, D., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry, 54(17), 5870-5881. Available at: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology (Clifton, N.J.), 2089, 41-46. Available at: [Link]

  • Johnson, D. S., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current opinion in chemical biology, 15(3), 329-335. Available at: [Link]

  • Scerri, C., et al. (2016). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Neuropharmacology, 109, 123-132. Available at: [Link]

  • Kim, J. H., et al. (2021). PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. International journal of molecular sciences, 22(4), 1990. Available at: [Link]

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  • Tchantchou, F., et al. (2014). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Neuropharmacology, 85, 427-439. Available at: [Link]

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  • Half maximal inhibitory concentration. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 147(3), 281-288. Available at: [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′- Carbamoyl-biphenyl-3. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. Available at: [Link]

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  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences of the United States of America, 108(18), 7323-7328. Available at: [Link]

  • Wang, J., et al. (2006). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical biochemistry, 353(2), 249-257. Available at: [Link]

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Validating Purity of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity validation of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide (CPEA).

The Challenge: CPEA possesses a "hybrid" physicochemical profile: a lipophilic, non-aromatic cyclohexyl moiety and a pi-active phenoxyethyl moiety . Standard C18 methods often fail to resolve aromatic precursors (e.g., 2-phenoxyethylamine) or degradation products (e.g., phenol) from the main peak due to overlapping hydrophobicities.

The Solution: This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase . We demonstrate that while C18 is sufficient for general potency, the Phenyl-Hexyl phase offers superior selectivity for aromatic impurities via


 interactions, making it the preferred choice for high-stringency purity validation under ICH Q2(R2) guidelines.

Chemical Context & Impurity Profiling

To validate purity, one must first understand the synthesis and degradation pathways. CPEA is typically synthesized via amide coupling of cyclohexylacetic acid and 2-phenoxyethylamine .

Structural Analysis
  • Hydrophobic Domain: Cyclohexyl ring (drives retention on C18).

  • Pi-Active Domain: Phenoxy ether (drives retention on Phenyl-Hexyl).

  • Linker: Amide bond (susceptible to hydrolysis).

Critical Impurities
  • Impurity A (Amine): 2-Phenoxyethylamine (Starting Material).

  • Impurity B (Acid): Cyclohexylacetic acid (Starting Material/Hydrolysis Product).

  • Impurity C (Degradant): Phenol (Potential cleavage of the ether linkage under stress).

Visualization: Impurity Origin & Signaling

The following diagram maps the synthesis pathway and potential impurity ingress points.

CPEA_Synthesis_Impurity_Map SM1 Cyclohexylacetic Acid (Impurity B) Coupling Amide Coupling (DCC/EDC) SM1->Coupling + Activation SM2 2-Phenoxyethylamine (Impurity A) SM2->Coupling Product Target: CPEA (2-cyclohexyl-N-(2-phenoxyethyl)acetamide) Coupling->Product Yields Degradation Hydrolysis/Ether Cleavage Product->Degradation Stress Conditions Degradation->SM1 Amide Hydrolysis Degradation->SM2 Amide Hydrolysis Phenol Phenol (Impurity C) Degradation->Phenol Ether Cleavage

Caption: Figure 1. Synthesis pathway of CPEA highlighting the origin of critical impurities A, B, and C.

Experimental Protocol: C18 vs. Phenyl-Hexyl

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (H-Class).

  • Detector: PDA (Photodiode Array) @ 220 nm (Amide) and 270 nm (Phenoxy).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Temperature: 40°C.

Stationary Phase Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

selectivity)
Gradient 5% B to 95% B over 20 min5% B to 95% B over 20 min

Scientific Rationale:

  • Method A (C18): Relies solely on hydrophobicity.[1] Impurity A (Phenoxyethylamine) and the Product (CPEA) both have significant hydrophobic character, leading to potential co-elution or "shoulder" peaks.

  • Method B (Phenyl-Hexyl): The phenyl ring on the stationary phase interacts with the phenoxy ring of the analyte. By using Methanol (a protic solvent that does not disrupt

    
     interactions as aggressively as Acetonitrile), we enhance the selectivity for the aromatic impurities [1].
    

Comparative Performance Data

The following data represents a validation case study comparing the resolution of critical pairs.

Chromatographic Results (Representative)
AnalyteRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (Rs) - C18Resolution (Rs) - Phenyl-Hexyl
Impurity B (Acid) 4.2 min3.8 minN/AN/A
Impurity C (Phenol) 6.5 min8.1 min2.14.5
Impurity A (Amine) 11.8 min10.2 min1.2 (Poor) 3.8 (Excellent)
Target (CPEA) 12.1 min14.5 minReferenceReference

Analysis: On the C18 column, Impurity A elutes very close to the main peak (


), failing the standard acceptance criteria of 

. The Phenyl-Hexyl column shifts the aromatic Impurity A significantly due to different interaction mechanisms, achieving a robust resolution of 3.8.

Validation Workflow (ICH Q2 R2)

To validate the Phenyl-Hexyl method for regulatory submission, follow this decision matrix based on ICH Q2(R2) guidelines [2].

Validation Decision Tree

Validation_Workflow Start Start Validation (ICH Q2 R2) Specificity Specificity: Inject Blank, Placebo, Impurities Start->Specificity Check_Rs Is Resolution (Rs) > 1.5 for all critical pairs? Specificity->Check_Rs Linearity Linearity: 5 Levels (50% - 150%) Check_Rs->Linearity Yes Fail Optimize Method (Adjust Gradient/Modifier) Check_Rs->Fail No Check_R2 Is R² > 0.999? Linearity->Check_R2 Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Check_R2->Accuracy Yes Check_R2->Fail No Check_Rec Recovery 98.0% - 102.0%? Accuracy->Check_Rec Robustness Robustness: Flow ±0.1, Temp ±5°C Check_Rec->Robustness Yes Check_Rec->Fail No Pass Method Validated Robustness->Pass Fail->Specificity Re-test

Caption: Figure 2. Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.

Key Validation Parameters
  • Specificity (Forced Degradation):

    • Expose CPEA to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.

    • Requirement: Phenyl-Hexyl method must show peak purity (via PDA) > 99.0% for the main peak, ensuring no co-eluting degradants.

  • Linearity:

    • Prepare standards from 0.05 mg/mL to 1.5 mg/mL.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • LOD/LOQ (Sensitivity):

    • Determine Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3:1 (Limit of Detection).

    • LOQ: S/N = 10:1 (Limit of Quantitation).

    • Note: The phenoxy group provides strong UV absorbance, typically yielding an LOQ < 0.05%.

Conclusion

For the purity validation of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide , the Phenyl-Hexyl stationary phase is superior to the standard C18.

  • Why: It leverages the aromaticity of the phenoxyethyl group to separate it from structurally similar impurities (like 2-phenoxyethylamine) that co-elute on C18 columns.

  • Recommendation: Adopt the Phenyl-Hexyl method with Methanol/Water gradients for release testing and stability studies to ensure full regulatory compliance.

References

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • ICH. (2023).[2][3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (2025).[4] N-(2-Phenylethyl)acetamide Compound Summary. Retrieved from [Link]

Sources

Benchmarking 2-cyclohexyl-N-(2-phenoxyethyl)acetamide: A Guide to Profiling Lipophilic Amide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for benchmarking 2-cyclohexyl-N-(2-phenoxyethyl)acetamide (referred to herein as Cyc-PEA ). Structurally, Cyc-PEA represents a classic "lipophilic amide" scaffold, sharing pharmacophoric features with local anesthetics (Lidocaine), TRP channel modulators (Menthol analogs), and Sigma-1 receptor ligands.

The presence of the cyclohexyl group (lipophilic core) and the phenoxyethyl tail (flexible, aromatic H-bond acceptor) suggests a specific utility in modulating membrane-bound proteins in the CNS or peripheral nervous system. This guide outlines the protocols to validate its physicochemical properties, metabolic stability, and membrane permeability against standard structural analogs.

Part 1: Structural Analysis & Analog Selection

To objectively evaluate Cyc-PEA, we must benchmark it against compounds that isolate specific structural variables: aromaticity (rigidity) and hydrophobicity.

The Comparison Cohort
Compound IDStructure NameRole in BenchmarkRationale
Cyc-PEA 2-cyclohexyl-N-(2-phenoxyethyl)acetamide Test Candidate Probing the balance of aliphatic bulk (cyclohexyl) and flexible aromaticity.
Analog A 2-phenyl-N-(2-phenoxyethyl)acetamide Aromatic Control Replaces Cyclohexyl with Phenyl. Tests if the 3D-shape (aliphatic puckering) or

-stacking is critical for binding.
Analog B 2-cyclohexyl-N-(2-methoxyethyl)acetamide Tail Truncation Replaces Phenoxy with Methoxy. Tests the necessity of the distal aromatic ring for potency and lipophilicity.
Ref Std Lidocaine Functional Standard Clinical standard for amide-based channel blockers; benchmarks solubility and permeability.
Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic Core Cyc-PEA (Test Candidate) AnalogA Analog A (Phenyl Variant) Core->AnalogA Change Cyclohexyl to Phenyl AnalogB Analog B (Methoxy Variant) Core->AnalogB Truncate Phenoxy to Methoxy Target Hypothesis Validation AnalogA->Target Tests Pi-Stacking vs Steric Bulk AnalogB->Target Tests Lipophilic Anchoring

Figure 1: SAR Decision Tree illustrating the structural modifications used to isolate pharmacophoric contributions.

Part 2: Physicochemical Benchmarking

The primary failure mode for cyclohexyl-amides is poor aqueous solubility leading to precipitation in bioassays.

Calculated & Experimental Parameters
PropertyCyc-PEA (Test)Analog A (Phenyl)Analog B (Methoxy)Lidocaine (Ref)
cLogP 3.2 (High)2.4 (Mod)1.1 (Low)2.4
TPSA (Ų) ~38~38~38~32
Solubility (pH 7.4) Low (<10 µM) Moderate (~50 µM)High (>200 µM)High (mM range)
Lipid Efficiency ModerateHighLowHigh

Critical Insight: Cyc-PEA’s high cLogP (3.2) indicates excellent membrane affinity but warns of high non-specific binding in plasticware. Protocol Adjustment: All dilutions for Cyc-PEA must be performed in glass-coated plates or low-binding polypropylene to prevent data artifacts.

Part 3: In Vitro Metabolic Stability (Microsomal Stability)

The cyclohexyl ring is a metabolic "hotspot" for oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This assay determines if Cyc-PEA can survive "First Pass" metabolism.

Experimental Protocol: Microsomal Stability

Validated against Obach et al. (1999) standards.

  • Preparation:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Protein: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.

  • Initiation:

    • Pre-incubate compounds with microsomes for 5 min at 37°C.

    • Start: Add NADPH regenerating system (final 1 mM).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation Table
Compound

(min)

(µL/min/mg)
Interpretation
Cyc-PEA 12 115 High Clearance. Cyclohexyl hydroxylation likely.
Analog A 4530Moderate Stability. Phenyl ring resists oxidation better.
Lidocaine >60<15Stable. Reference standard.

Part 4: Membrane Permeability (PAMPA)

For CNS or intracellular targets, passive diffusion is non-negotiable. We use the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict Blood-Brain Barrier (BBB) penetration.

Workflow Visualization

PAMPA_Workflow Prep 1. Prepare Donor Plate (Compound + Buffer pH 7.4) Membrane 2. Coat Filter Membrane (PVDF + 1% Lecithin/Dodecane) Prep->Membrane Sandwich 3. Assemble Sandwich (Donor Bottom / Acceptor Top) Membrane->Sandwich Incubate 4. Incubate (5 Hours @ 25°C, Humidity Chamber) Sandwich->Incubate Analyze 5. Quantify Acceptor Well (UV-Vis or LC-MS) Incubate->Analyze

Figure 2: PAMPA workflow for lipophilic amides. Critical step: Use of Dodecane/Lecithin to mimic the BBB lipid bilayer.

Protocol Specifics for Cyc-PEA
  • Membrane: 1% Lecithin in Dodecane (mimics BBB).

  • Incubation: 5 hours (equilibrium time for lipophilic compounds).

  • Integrity Marker: Lucifer Yellow (Must have

    
     cm/s to confirm membrane integrity).
    
  • Success Criteria: Cyc-PEA is expected to have high permeability (

    
     cm/s) due to the cyclohexyl moiety.
    

Part 5: Functional Benchmarking (Calcium Flux)

Assuming Cyc-PEA is investigated for analgesic properties (TRP channel modulation), a functional readout is required to verify activity retention compared to the analogs.

Assay: FLIPR Calcium 6 Assay (HEK293 cells expressing TRPM8 or TRPV1). Metric:


 (Antagonist mode) or 

(Agonist mode).
  • Load: Cells with Calcium 6 dye (1 hour, 37°C).

  • Treat: Add Cyc-PEA (0.1 nM to 10 µM).

  • Trigger: Add Agonist (e.g., Menthol for TRPM8).

  • Read: Measure fluorescence change (

    
    ).
    

Hypothesis: Cyc-PEA will show higher potency than Analog B (Methoxy) due to the phenoxy group providing a secondary anchor point in the receptor pocket, but may be less potent than Analog A if the receptor requires a flat, aromatic core.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • PubChem Compound Summary. (2025). "N-Cyclohexyl-2-phenylacetamide (Structural Analog)." National Center for Biotechnology Information. Link

  • BenchChem. (2025). "N-(2-phenoxyethyl)-2,2-diphenylacetamide Structure and Activity." BenchChem Database. Link

Sources

Safety Operating Guide

2-cyclohexyl-N-(2-phenoxyethyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

STOP. Do not dispose of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide down the drain. This compound contains a phenoxy ether moiety , rendering it a probable Category 2 Acute/Chronic Aquatic Toxin . It must be segregated as Non-Halogenated Organic Hazardous Waste and destroyed via high-temperature incineration.

Quick Reference Protocol:

  • Waste Code: Non-Halogenated Organic (e.g., EPA Code D001/U-List proxy or EU 16 05 08*).

  • Segregation: Keep separate from oxidizers and strong acids.[1]

  • Disposal Method: High-Temperature Incineration (Combustion).

  • Spill Action: Dry sweep/absorb only. Do not wash into drains.[2][3]

Chemical Profile & Hazard Identification (SAR Analysis)

Note: As a specific Safety Data Sheet (SDS) for this exact library compound is often unavailable in public registries, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its functional analogs: N-cyclohexyl-2-phenylacetamide and Phenoxyethanol derivatives.

Structural Hazard Assessment

The molecule combines three distinct functional groups that dictate its disposal logic:

Functional GroupHazard ContributionDisposal Implication
Acetamide Core Potential hepatotoxicity; high thermal stability.Requires high-temperature incineration (>1000°C) for complete destruction.
Phenoxyethyl Group High Aquatic Toxicity. Phenoxy ethers degrade slowly in anaerobic environments and are toxic to fish/invertebrates.ZERO TOLERANCE for sewer disposal. Must be captured in solid/solvent waste streams.
Cyclohexyl Ring Increases lipophilicity (LogP > 3).High potential for bioaccumulation in sludge if released to water treatment plants.
Physical Properties (Estimated)
  • State: Waxy Solid or Viscous Oil (at 25°C).

  • Solubility: Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane.

  • Flash Point: >110°C (Predicted).

Waste Stream Classification & Segregation

To ensure compliance with RCRA (USA) and REACH (EU) standards, classify this material as follows:

  • Primary Stream: Non-Halogenated Organic Waste .

  • Secondary Stream (if dissolved): Flammable Solvents (if in MeOH/Acetone).

  • Incompatible With: Strong Oxidizers (Peroxides, Nitrates) – risk of amide oxidation and exothermic reaction.

Decision Logic: Waste Segregation Workflow

WasteSegregation Start Waste Generation: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Residue StateCheck->Solid Pure Substance Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mixture SolidBin Solid Hazardous Waste Bin (Yellow Label) Solid->SolidBin LiquidCheck Solvent Type? Liquid->LiquidCheck Final High-Temp Incineration SolidBin->Final Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Contains Cl, Br, F NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) LiquidCheck->NonHalogenated No Halogens HaloBin Halogenated Waste Carboy (Red Tag) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Clear/White Tag) NonHalogenated->NonHaloBin HaloBin->Final NonHaloBin->Final

Figure 1: Decision tree for segregating 2-cyclohexyl-N-(2-phenoxyethyl)acetamide based on its physical state and solvent matrix.

Step-by-Step Disposal Protocols

Scenario A: Disposing of Pure Solid/Oil (Expired or Surplus)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Attach a hazardous waste tag immediately.[4]

    • Chemical Name: Write out fully: "2-cyclohexyl-N-(2-phenoxyethyl)acetamide".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Transfer: Scrape material into the container. If the material is a viscous oil, use a small amount of acetone to rinse the original vial and add the rinsate to the Non-Halogenated Solvent waste stream (see Scenario B).

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
  • Identify the Solvent:

    • If dissolved in DCM/Chloroform → Dispose in Halogenated Waste .

    • If dissolved in Methanol/DMSO/Ethyl Acetate → Dispose in Non-Halogenated Waste .

  • Volume Limit: Do not fill carboys >90% full to allow for thermal expansion.

  • pH Check: Ensure the waste solution is neutral (pH 5–9). If the reaction involved strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic gas generation.

Scenario C: Spill Cleanup (Benchtop Scale)
  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Protocol:

    • Do NOT use water. Water will spread the lipophilic compound and complicate cleanup.

    • Absorb: Use vermiculite, sand, or a dedicated organic spill pad.

    • Collect: Scoop absorbed material into a disposable plastic bag or jar.

    • Decontaminate: Wipe the surface with an acetone-soaked paper towel.

    • Final Disposal: Place all contaminated absorbents and paper towels into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

RegulationClassificationRequirement
EPA (RCRA) Not P-Listed , likely D001 (Ignitable) if in solvent.Must be treated at a TSDF (Treatment, Storage, and Disposal Facility) via incineration.
EU REACH SVHC Candidate (Phenoxy group scrutiny).Prevent release to environment.[3][4] Track volumes if >1 ton/year.
DOT (Transport) Not regulated as Dangerous Goods (if solid).[5]If in solvent, follow solvent classification (e.g., UN 1993 Flammable Liquid).

References

  • PubChem. (2025).[6][7] Compound Summary: N-cyclohexyl-2-phenylacetamide (Structural Analog). National Library of Medicine. [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Substance Not Fully Tested (SNFT). 2-cyclohexyl-N-(2-phenoxyethyl)acetamide is a specific research chemical often utilized in pharmacological screening (e.g., TRP channel modulation or library synthesis). As with many intermediate-scale organic amides, specific toxicological data (LD50, mutagenicity) is likely absent or proprietary.

The Safety Axiom: In the absence of specific data, you must assume the compound possesses the cumulative hazards of its functional groups:

  • High Lipophilicity: The cyclohexyl and phenoxyethyl moieties facilitate rapid transdermal absorption.

  • Amide Stability: Resistant to hydrolysis, potentially persistent if inhaled.

  • Dust Hazard: As a solid, electrostatic dust generation is the primary vector for respiratory exposure.

Risk Assessment & Hazard Identification (SAR Analysis)

Structure-Activity Relationship (SAR) insights for risk stratification.

FeatureChemical MoietyPotential Physiological Risk
Core Secondary AcetamidePotential hepatotoxicity (liver) upon chronic exposure; similar to low-MW amides.
Tail 1 Phenoxyethyl GroupSkin/Eye Irritant. Ether linkages combined with aromatics often act as sensitizers.
Tail 2 Cyclohexyl GroupPermeation Enhancer. Increases lipid solubility, allowing the compound to bypass the stratum corneum (outer skin layer).
State Crystalline SolidInhalation. High risk of aerosolization during weighing/transfer.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes standard "lab coat and glasses" protocols due to the specific permeation risks identified above.

A. Protective Layering Specifications
ZoneEquipmentTechnical RequirementRationale (Causality)
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash rating).Safety glasses are insufficient.[1] The fine dust of acetamides can migrate around open frames, causing severe ocular irritation [1].
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil Nitrile (Examination).Outer: 5-8 mil Nitrile (Extended Cuff).Breakthrough Time: The phenoxyethyl group is solvating. Double gloving creates a sacrificial outer layer. Latex is strictly prohibited due to rapid permeation by lipophilic amides.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm).Primary Defense. PPE (N95) is a secondary backup only. If working outside a hood (e.g., balance enclosure), a P100 respirator is mandatory.
Body Lab Coat + Apron High-neck, wrist-fitted synthetic coat.Cotton coats absorb liquids. If handling solutions >100mM, add a chemically resistant Tyvek® apron.
B. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 2-cyclohexyl-N-(2-phenoxyethyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/EtOH) State->Liquid Weighing Task: Weighing Solid->Weighing Solvent Risk: Solvent-Mediated Absorption Liquid->Solvent Hood Requirement: Chemical Fume Hood OR Powder Containment Hood Weighing->Hood Resp PPE: N95 Optional if in Hood P100 Required if Open Bench Hood->Resp Gloves Requirement: Double Nitrile Gloves (Change outer glove every 30 mins) Solvent->Gloves Splash PPE: Goggles + Tyvek Apron Gloves->Splash

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation of glove requirements when the substance is in solution.

Operational Handling Protocols

Protocol A: Safe Weighing (The "Static" Risk)

Objective: Prevent inhalation of airborne particulates.

  • Preparation: Place the analytical balance inside a certified fume hood or a dedicated powder weighing enclosure.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Substituted acetamides are prone to static charge, causing "jumping" of powder.

  • Transfer:

    • Do not dispense directly from the stock bottle.

    • Transfer a small amount to a secondary vial using a disposable spatula.

    • Technique: Use the "tap and settle" method. Never pour.

  • Decontamination: Immediately wipe the balance area with a wet wipe (water/surfactant) followed by ethanol. Why? Dry sweeping launches dust into the breathing zone.

Protocol B: Solubilization (The "Permeation" Risk)

Objective: Prevent transdermal absorption facilitated by solvents.

  • Solvent Choice: Common solvents for this class are DMSO or Ethanol.

    • Warning: DMSO carries dissolved chemicals through the skin instantly.

  • Mixing: Perform all vortexing or sonication inside the hood.

  • Vessel Safety: Use borosilicate glass vials with PTFE-lined caps. Avoid standard plastics (polystyrene) which may leach or degrade under high concentrations of amide/solvent mixtures.

Emergency Response & Disposal

Exposure Scenarios[2][3][4][5][6]
  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Flush with cool water for 15 minutes.

    • Consult SDS (if available) or treat as a generic irritant/toxin.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is mandatory.

Waste Disposal Workflow

Waste_Disposal Waste Chemical Waste Generated Type Solvent Content? Waste->Type SolidWaste Solid/Powder Type->SolidWaste LiquidWaste Liquid Solution Type->LiquidWaste Bin_Solid Solid Hazardous Waste Bin (Double Bagged) SolidWaste->Bin_Solid Halogen Contains Halogens? (Cl, Br, F, I) LiquidWaste->Halogen Bin_NonHal Non-Halogenated Organic Waste (If dissolved in EtOH/DMSO) Halogen->Bin_NonHal No Bin_Hal Halogenated Organic Waste (If dissolved in DCM/Chloroform) Halogen->Bin_Hal Yes

Figure 2: Waste stream segregation. Note: 2-cyclohexyl-N-(2-phenoxyethyl)acetamide itself is non-halogenated, so the solvent determines the liquid waste stream.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.